Cyclo(Pro-Pro)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASXWPLSXFART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N3CCCC3C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclo(Pro-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Pro), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered interest within the scientific community for its unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of Cyclo(Pro-Pro), including its structure, molecular characteristics, and solubility. It further outlines detailed, generalized experimental protocols for the characterization of this and similar cyclic dipeptides using modern analytical techniques. In the absence of established specific signaling pathway involvement for Cyclo(Pro-Pro), this guide also presents a logical experimental workflow for the synthesis, characterization, and biological screening of novel cyclic dipeptides, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of peptide-based therapeutics and other applications.
Core Chemical Properties
Cyclo(Pro-Pro), also known as (3S,8aS)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a bicyclic compound formed from the condensation of two L-proline amino acid residues. Its rigid structure imparts specific chemical and physical properties that are of interest in various research contexts.
Structure and Nomenclature
-
IUPAC Name : 1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione[1]
-
CAS Number : 6708-06-1 (for the unspecified stereoisomer), 19943-27-2 (for Cyclo(L-Pro-L-Pro))[1][2]
-
Canonical SMILES : C1CC2C(=O)N3CCCC3C(=O)N2C1[2]
Physicochemical Data
A summary of the key physicochemical properties of Cyclo(Pro-Pro) is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental data for others, such as a definitive melting point, remain to be robustly established in the literature.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Monoisotopic Mass | 194.105527694 Da | [1] |
| Appearance | Powder | [3] |
| Melting Point | Not experimentally determined in cited sources. | |
| Boiling Point | 447.9±34.0 °C (Predicted) | [4] |
| Density | 1.32 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][5] Limited water solubility is expected for similar cyclic dipeptides.[6] | |
| Storage | Desiccate at -20°C for long-term storage.[3] | |
| XLogP3-AA | 0.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 |
Experimental Protocols for Characterization
The structural elucidation and purity assessment of Cyclo(Pro-Pro) and other cyclic dipeptides are crucial for their study and application. The following sections provide detailed, generalized methodologies for key analytical techniques.
Synthesis of Cyclo(L-Pro-L-Pro)
A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.
Materials:
-
L-Proline
-
Protecting groups (e.g., Boc, Fmoc)
-
Coupling agents (e.g., DCC, HBTU)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Protection: Protect the N-terminus of one L-proline molecule and the C-terminus of a second L-proline molecule.
-
Coupling: Couple the two protected proline residues using a suitable coupling agent to form a linear dipeptide.
-
Deprotection: Selectively deprotect either the N-terminus or the C-terminus of the linear dipeptide.
-
Cyclization: Induce intramolecular cyclization of the deprotected linear dipeptide under dilute conditions, often in the presence of a base, to favor the formation of the cyclic product over intermolecular polymerization.
-
Purification: Purify the crude Cyclo(L-Pro-L-Pro) product using techniques such as column chromatography or recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of cyclic peptides.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified Cyclo(Pro-Pro) in a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to confirm the structure of Cyclo(Pro-Pro).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Liquid chromatography system (for LC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of Cyclo(Pro-Pro) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer either by direct infusion or via a liquid chromatography column for separation from any impurities.
-
MS¹ Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).
-
MS² (Tandem MS) Scan: Select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation - CID) to obtain a tandem mass spectrum.
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern, which can provide structural information. Diketopiperazines often show characteristic fragmentation patterns, such as the loss of CO.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid Cyclo(Pro-Pro) powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet containing the sample.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in Cyclo(Pro-Pro). Key absorptions would include C=O stretching vibrations for the amide groups and C-H stretching and bending vibrations for the aliphatic rings. The amide I band is particularly useful for secondary structure analysis of peptides.[8][9]
X-ray Crystallography
Single-crystal X-ray crystallography can provide the definitive three-dimensional structure of Cyclo(Pro-Pro) in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of Cyclo(Pro-Pro) of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on the goniometer of an X-ray diffractometer.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Experimental and Logical Workflows
Given the nascent stage of research into the specific biological activities of Cyclo(Pro-Pro), a defined signaling pathway cannot be depicted. However, a generalized experimental workflow for the discovery and initial characterization of a novel cyclic dipeptide is highly relevant for the target audience.
General Workflow for Cyclic Dipeptide Discovery and Characterization
The following diagram illustrates a logical progression from the synthesis or isolation of a novel cyclic dipeptide to its initial biological evaluation.
Caption: A logical workflow for the discovery and development of cyclic dipeptides.
Conclusion
Cyclo(Pro-Pro) is a structurally intriguing cyclic dipeptide with well-defined fundamental chemical properties. While its specific biological roles and interactions with signaling pathways are not yet extensively documented, the methodologies for its synthesis and characterization are well-established within the broader field of peptide chemistry. This guide provides a foundational understanding of Cyclo(Pro-Pro) and offers practical, generalized protocols for its study. The presented workflow serves as a strategic roadmap for researchers and drug development professionals embarking on the investigation of this and other novel cyclic dipeptides, from initial discovery to preclinical evaluation. Further research into the biological activities of Cyclo(Pro-Pro) is warranted to fully elucidate its potential therapeutic applications.
References
- 1. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Pro-L-Pro) | 19943-27-2 | BCD-3246 | Biosynth [biosynth.com]
- 3. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CYCLO(-GLY-PRO) CAS#: 3705-27-9 [m.chemicalbook.com]
- 5. Cyclo(Pro-Pro) | CAS:6708-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Pro-Pro): A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Pro), a proline-containing 2,5-diketopiperazine (DKP), is a naturally occurring cyclic dipeptide with a range of biological activities that have garnered interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of Cyclo(Pro-Pro) and details the methodologies for its isolation and purification. The document summarizes quantitative data on its occurrence and outlines key experimental protocols. Furthermore, it explores the signaling pathways modulated by related proline-containing DKPs, offering insights into their potential mechanisms of action.
Natural Sources of Cyclo(Pro-Pro)
Cyclo(Pro-Pro) has been identified in a diverse array of natural sources, spanning from microorganisms to food products. Microbial sources, in particular, represent a rich reservoir of this and other structurally related DKPs.
Table 1: Natural Occurrences of Cyclo(Pro-Pro) and Related Proline-Containing Diketopiperazines
| Natural Source | Organism/Material | Specific Compound(s) Identified | Reference(s) |
| Bacteria | Lactobacillus brevis | Cyclo(Pro-Pro), Cyclo(Leu-Pro), Cyclo(Phe-Pro) | [1] |
| Pseudomonas sesami | Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro) | [2] | |
| Bacillus subtilis | Cyclo(S-Pro-S-Phe), Cyclo(R-Pro-S-Phe) | [3] | |
| Streptomyces sp. | Cyclo(L-Pro-L-Tyr), Cyclo(D-Pro-L-Tyr) | [4] | |
| Fungi | Aspergillus fumigatus | Cyclo(Pro-Pro) | [5] |
| Nigrospora sp. | Cyclo(Pro-Pro) | [1] | |
| Aspergillus flavus | Cyclo-(L-Pro-L-Phe) | [6] | |
| Marine Organisms | Marine Sponges (and associated bacteria) | Various diketopiperazines, including proline derivatives | [7][8][9][10] |
| Plants/Food | Roasted Coffee (Coffea arabica) | Cyclo(Pro-Pro), Cyclo(Pro-Ile), Cyclo(Pro-Leu), Cyclo(Pro-Phe), Cyclo(Pro-Val) | [5][11][12] |
Isolation and Purification of Cyclo(Pro-Pro)
The isolation of Cyclo(Pro-Pro) from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. The specific protocol can be adapted based on the source material and the desired purity of the final product.
General Experimental Workflow for Isolation from Microbial Cultures
The following diagram illustrates a typical workflow for the isolation and purification of Cyclo(Pro-Pro) from a microbial fermentation broth.
Detailed Experimental Protocols
This protocol is adapted from methodologies described for the isolation of cyclic dipeptides from bacterial cultures.
-
Cultivation: Culture Lactobacillus brevis in a suitable broth medium (e.g., MRS broth) under optimal growth conditions.
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant and cell pellet.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing the compound of interest and concentrate.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
-
Identification: Confirm the structure of the purified compound as Cyclo(Pro-Pro) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
This protocol is based on methods used for the analysis of diketopiperazines in coffee.[12]
-
Extraction:
-
Prepare a hot water extract of roasted coffee grounds.
-
For brews, pass the extract through a polyamide column to remove interfering substances.
-
Alternatively, perform a solvent extraction of the aqueous extract with chloroform.
-
-
Purification:
-
Fractionate the extract using gel chromatography.
-
-
Analysis and Identification:
-
Identify Cyclo(Pro-Pro) in the fractions by LC-ESI-MS/MS and GC-EI-MS by comparing retention times and fragmentation patterns with a reference standard.[12]
-
Quantitative Analysis
The quantification of Cyclo(Pro-Pro) in complex matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.
Table 2: Quantitative Data for Proline-Containing Diketopiperazines
| Sample | Compound | Concentration | Analytical Method | Reference(s) |
| Goishi Tea | 17 Proline-containing DKPs (total) | 3.40 mg/L | LC-MS/MS | [6] |
| Lactobacillus brevis R2Δ fermented MRS-broth | Cyclo(Pro-Pro) | Significantly higher than control | HRGC/MS with stable isotope dilution assay | [1] |
Signaling Pathways Modulated by Proline-Containing Diketopiperazines
While specific signaling pathways for Cyclo(Pro-Pro) are still under extensive investigation, studies on structurally similar proline-containing DKPs have elucidated their interactions with key cellular signaling cascades. These findings provide a valuable framework for understanding the potential mechanisms of action of Cyclo(Pro-Pro).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Some proline-containing DKPs have been shown to inhibit this pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Cyclo(His-Pro), a related cyclic dipeptide, is a known activator of this pathway.
PPAR-γ Activation
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating adipogenesis and inflammation. Cyclo-(L-Pro-L-Phe) has been identified as a partial agonist of PPAR-γ.
Conclusion
Cyclo(Pro-Pro) is a readily available natural product with a diverse range of biological activities. Its presence in various microbial and food sources makes it an interesting candidate for further pharmacological investigation. The detailed isolation and analytical protocols provided in this guide offer a solid foundation for researchers to purify and quantify this compound. Furthermore, the elucidation of signaling pathways modulated by related proline-containing DKPs opens up avenues for exploring the specific mechanisms of action of Cyclo(Pro-Pro) and its potential as a lead compound in drug discovery and development. Further research is warranted to fully characterize its biological effects and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential anticancer effects of cyclo(‐Pro‐Tyr) against N‐diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling | Semantic Scholar [semanticscholar.org]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Cyclo(Pro-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Pro), a cyclic dipeptide (CDP) composed of two proline residues, is a member of the diverse family of 2,5-diketopiperazines (DKPs) produced by a wide array of microorganisms. These molecules have garnered significant interest in the scientific community due to their unique structural properties and potential biological activities. Understanding the biosynthetic pathways leading to Cyclo(Pro-Pro) is crucial for harnessing its therapeutic potential and for the development of novel derivatives through synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthesis pathways of Cyclo(Pro-Pro) in microorganisms, focusing on the two primary enzymatic systems involved: Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). This document details the mechanisms of these pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the biosynthetic machinery.
Introduction to Cyclo(Pro-Pro) and its Significance
Cyclic dipeptides, including those containing proline, are prevalent in nature and are known to be produced by various bacteria and fungi.[1] Proline-containing DKPs are noted for their conformational rigidity, which makes them resistant to enzymatic degradation.[2] While much of the research has focused on hetero-dipeptides, the homodipeptide Cyclo(Pro-Pro) represents a fundamental scaffold whose biosynthesis provides insights into the substrate specificity and catalytic mechanisms of the responsible enzymes. The biological roles of many CDPs are still being elucidated, but they are known to be involved in processes such as quorum sensing and can exhibit a range of bioactivities, including antimicrobial and antitumor effects.[3]
Biosynthetic Pathways of Cyclo(Pro-Pro)
The microbial production of Cyclo(Pro-Pro) is primarily attributed to two distinct enzymatic pathways that operate independently of ribosomal protein synthesis.
Non-ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, modular enzymatic assembly lines responsible for the synthesis of a vast array of complex natural products.[4] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.
Mechanism of NRPS-mediated Cyclo(Pro-Pro) Synthesis:
-
Adenylation (A) Domain: The process begins with the recognition and activation of a proline molecule by the A-domain through the hydrolysis of ATP to AMP.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated prolyl-adenylate is then transferred to the phosphopantetheinyl arm of the adjacent T-domain, forming a covalent thioester bond.
-
Condensation (C) Domain: A second proline, activated and loaded onto the T-domain of an adjacent module in the same or a separate NRPS protein, is then brought into proximity. The C-domain catalyzes the formation of a peptide bond between the two proline residues.
-
Thioesterase (TE) Domain: The final step involves a terminal TE domain which catalyzes the release of the dipeptide from the NRPS machinery. This release often occurs through an intramolecular cyclization, yielding Cyclo(Pro-Pro). In some instances, Cyclo(Pro-Pro) can also be formed as a truncated byproduct of a larger NRPS pathway.[5]
Cyclodipeptide Synthases (CDPSs)
CDPSs represent a more recently discovered family of enzymes that utilize a distinct mechanism for cyclodipeptide synthesis. Unlike the large, multi-modular NRPSs, CDPSs are typically smaller, single-domain enzymes.[6]
Mechanism of CDPS-mediated Cyclo(Pro-Pro) Synthesis:
CDPSs employ a ping-pong mechanism that utilizes two aminoacyl-tRNAs (aa-tRNAs) as substrates, thereby diverting them from their primary role in ribosomal protein synthesis.[7][8]
-
Acyl-Enzyme Intermediate Formation: The first Prolyl-tRNA binds to the CDPS, and the prolyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. The deacylated tRNA is then released.
-
Dipeptidyl-Enzyme Intermediate Formation: The second Prolyl-tRNA binds to the acyl-enzyme intermediate. The amino group of the second proline attacks the carbonyl carbon of the enzyme-bound proline, forming a dipeptidyl-enzyme intermediate. The second deacylated tRNA is subsequently released.
-
Intramolecular Cyclization: The dipeptidyl-enzyme intermediate undergoes an intramolecular nucleophilic attack by the N-terminal amino group on the C-terminal ester linkage. This cyclization reaction releases Cyclo(Pro-Pro) from the enzyme, regenerating the free CDPS for another catalytic cycle.
Quantitative Data
Quantitative data specifically for the biosynthesis of Cyclo(Pro-Pro) is not extensively reported in the literature. However, data from studies on other proline-containing cyclodipeptides can provide valuable insights.
| Parameter | Enzyme/System | Substrate(s) | Value | Organism | Reference |
| Enzyme Kinetics | |||||
| Km | PvfC (NRPS A-domain) | L-Val | 0.13 ± 0.02 mM | Pseudomonas entomophila L48 | [9] |
| kcat | PvfC (NRPS A-domain) | L-Val | 110 ± 3 min-1 | Pseudomonas entomophila L48 | [9] |
| kcat/Km | PvfC (NRPS A-domain) | L-Val | 850 mM-1min-1 | Pseudomonas entomophila L48 | [9] |
| Product Yield | |||||
| Titer | Heterologous expression of sazA (CDPS) | Tryptophan | ~5 mg/L (for Cyclo(Trp-Trp)) | E. coli | [7] |
| Inhibitor Concentration | |||||
| IC50 | Cyclo(His-Pro) on GAPC1 | GAPC1 | ~200 µM | Arabidopsis thaliana | [8] |
Note: The data presented for PvfC relates to its preference for L-Valine but demonstrates the type of kinetic data that can be obtained for NRPS adenylation domains. The yield for Cyclo(Trp-Trp) from a heterologously expressed CDPS gives an indication of the potential production levels for other cyclodipeptides.
Experimental Protocols
The study of Cyclo(Pro-Pro) biosynthesis involves a combination of genetic, biochemical, and analytical techniques.
Identification of Biosynthetic Genes
Workflow:
Methodology:
-
Genome Mining: The genome of a microorganism known to produce Cyclo(Pro-Pro) is sequenced. Bioinformatic tools such as antiSMASH and BLAST are used to identify putative NRPS and CDPS gene clusters based on conserved domains (e.g., Adenylation, Thiolation, Condensation domains for NRPS; CDPS-specific motifs).
-
Gene Inactivation: The candidate gene or gene cluster is inactivated using techniques like homologous recombination or CRISPR-Cas9.
-
Metabolite Profiling: The metabolite profiles of the wild-type and mutant strains are compared using Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the Cyclo(Pro-Pro) peak in the mutant strain confirms the involvement of the inactivated gene in its biosynthesis.
Heterologous Expression and In Vitro Characterization
Workflow:
Methodology:
-
Cloning and Expression: The identified NRPS or CDPS gene is cloned into a suitable expression vector and introduced into a heterologous host, such as E. coli or Streptomyces albus.[7]
-
Fermentation and Extraction: The recombinant strain is cultured, and the supernatant or cell lysate is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Identification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to purify Cyclo(Pro-Pro). The structure of the purified compound is confirmed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
-
In Vitro Enzyme Assays: For detailed kinetic analysis, the enzyme is overexpressed and purified. For NRPS A-domains, the amino acid specificity can be determined using the ATP-[³²P]PPi exchange assay.[9] For CDPSs, in vitro reactions can be performed using purified enzyme, Prolyl-tRNA, and other necessary components, with product formation monitored by LC-MS.
Conclusion and Future Perspectives
The biosynthesis of Cyclo(Pro-Pro) in microorganisms is a fascinating example of nature's ability to generate structural diversity through elegant enzymatic machinery. While the general principles of NRPS and CDPS pathways are well-established, a deeper understanding of the specific enzymes responsible for Cyclo(Pro-Pro) formation, including their structure, kinetics, and substrate specificity, is still an area of active research. Future efforts in genome mining, combined with advanced techniques in synthetic biology and enzyme engineering, will undoubtedly uncover novel Cyclo(Pro-Pro) producing systems and pave the way for the rational design and production of new DKP derivatives with enhanced therapeutic properties. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and exploiting the microbial world for the discovery and development of novel pharmaceuticals.
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. The heterologous expression and characterization of human prostaglandin G/H synthase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin production by the microalga with heterologous expression of cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Pro-Pro) mechanism of action in biological systems
An In-depth Technical Guide on the Mechanism of Action of Cyclo(Pro-Pro) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Pro), also known as (3S,8aS)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. It is the simplest cyclic dipeptide formed from two proline residues. Found in a variety of natural sources including microorganisms like Aspergillus fumigatus and Streptomyces xiamenensis, as well as in food products such as coffee, Cyclo(Pro-Pro) represents a core structural motif in more complex bioactive peptides.[1] While the biological activities of many proline-containing DKPs are well-documented, the specific mechanism of action of the Cyclo(Pro-Pro) core is an area of focused research. This technical guide provides a comprehensive overview of the known mechanisms of action of Cyclo(Pro-Pro), with a detailed focus on its well-elucidated role in plant defense signaling, and a discussion of its potential, though less characterized, activities in other biological systems.
Core Mechanism of Action: Induction of Plant Systemic Resistance
The most clearly defined biological function of Cyclo(Pro-Pro) is its role as an elicitor of systemic acquired resistance (SAR) in plants. Both stereoisomers, Cyclo(L-Pro-L-Pro) and Cyclo(D-Pro-D-Pro), have been demonstrated to induce robust defense responses in the model plant Nicotiana benthamiana, protecting it from subsequent infections by pathogens such as the oomycete Phytophthora nicotianae and the Tobacco mosaic virus (TMV).[2][3]
Signaling Pathway
The mechanism of Cyclo(Pro-Pro)-induced resistance is mediated primarily through the salicylic acid (SA)-dependent signaling pathway, a cornerstone of plant immunity.[2][3] The key events in this pathway are as follows:
-
Initial Cellular Responses : Upon recognition by the plant, Cyclo(Pro-Pro) triggers rapid physiological changes. These include the closure of stomata, which act as entry points for pathogens, and the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2][3]
-
Second Messenger Activation : The perception of Cyclo(Pro-Pro) leads to an increase in cytosolic calcium ions (Ca²⁺) and the production of nitric oxide (NO) in guard cells. Both Ca²⁺ and NO are critical second messengers in plant defense signaling.[3]
-
Salicylic Acid Accumulation : These initial events lead to a significant increase in the cellular levels of salicylic acid. SA is a key plant defense hormone that orchestrates a broad-spectrum defense response.[2][3]
-
Activation of Defense Genes : The elevated SA levels activate downstream signaling cascades, culminating in the up-regulation of defense-related genes. A primary marker for the activation of the SA pathway is the increased expression of the Pathogenesis-Related 1a (PR-1a) gene and the subsequent accumulation of the PR-1a protein.[2] These proteins are thought to have direct antimicrobial activities and are hallmarks of systemic acquired resistance.
Data Presentation: Efficacy in Plant Disease Resistance
The following table summarizes the quantitative efficacy of Cyclo(Pro-Pro) stereoisomers in reducing disease symptoms in Nicotiana benthamiana.
| Compound | Concentration | Pathogen | Efficacy (Inhibition of Lesion Expansion) | Reference |
| Cyclo(L-Pro-L-Pro) | 1 mM | Phytophthora nicotianae | 59.25% | [2] |
| Cyclo(D-Pro-D-Pro) | 1 mM | Phytophthora nicotianae | 57.32% | [2] |
Experimental Protocols: Plant Resistance Assays
-
Plant Material : Nicotiana benthamiana plants are grown in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Elicitor Treatment : A solution of Cyclo(Pro-Pro) (e.g., 1 mM in sterile distilled water) is infiltrated into a small spot on one half of a fully expanded leaf using a needleless syringe. Control plants are infiltrated with sterile distilled water.
-
Pathogen Inoculation : After a 4-hour incubation period, the opposite side of the same leaf is inoculated with a mycelial plug (e.g., 7x7 mm) of actively growing P. nicotianae.
-
Incubation and Assessment : The inoculated leaves are detached, placed in Petri dishes with moist filter paper, and incubated under the same growth conditions.
-
Data Collection : Disease symptoms, specifically the diameter of the necrotic lesions, are measured at 48 hours post-inoculation. The inhibition rate is calculated relative to the control group.
ROS, specifically H₂O₂, can be detected by staining with 3,3'-diaminobenzidine (DAB). Leaves are infiltrated with Cyclo(Pro-Pro), and after a set time, they are detached and submerged in a DAB solution (1 mg/mL, pH 3.8) in the dark. After incubation, the leaves are bleached in boiling ethanol to remove chlorophyll, revealing the brown precipitate formed by the reaction of DAB with H₂O₂.[4]
SA levels in plant tissues are typically quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS), providing high sensitivity and specificity.
Total RNA is extracted from leaf tissue, followed by cDNA synthesis. Quantitative real-time PCR (RT-qPCR) is then performed using primers specific for the PR-1a gene. Gene expression levels are normalized to a housekeeping gene (e.g., actin) to determine the relative fold change in expression upon treatment with Cyclo(Pro-Pro).
Potential Mechanisms of Action in Other Systems
While the mechanism of Cyclo(Pro-Pro) in plants is well-supported, its role in mammalian systems is not yet clearly defined. Research on structurally related proline-containing DKPs and larger peptides incorporating the Cyclo(Pro-Pro) motif suggests potential avenues for its biological activity. It is critical to note that these are areas for further investigation, and these mechanisms cannot be directly attributed to Cyclo(Pro-Pro) without specific experimental validation.
Potential Neuromodulatory Effects
Preliminary information from commercial suppliers suggests that Cyclo(L-Pro-L-Pro) may increase locomotor activity and cytosolic calcium levels in cells, and could potentially inhibit dopamine uptake.[5] This points towards a possible, though unconfirmed, neuromodulatory role. The related DKP, Cyclo(His-Pro), has been more extensively studied and is known to exert neuroprotective effects.[6]
Potential Anti-inflammatory and Immunosuppressive Activity
Many DKPs exhibit anti-inflammatory and immunosuppressive properties. For example, Cyclo(L-Pro-L-Val) has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the phosphorylation of IKKα/β and IκBα.[7] Furthermore, larger cyclic peptides that contain the Pro-Pro sequence as a core structural element have demonstrated potent immunosuppressive activities.
The following table summarizes the biological activities of some complex cyclic peptides that contain the Pro-Pro scaffold.
| Compound | Biological Activity | Quantitative Data (IC₅₀) | Cell Line / Model | Reference |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Cytotoxic | ~10 µM | Melanoma Cells (DMBC29) | [2][8] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Cytostatic | ~40 µM | Melanoma Cells (DMBC29) | [2][8] |
| Cyclo-[D-Pro-Pro-β³-HoPhe-Phe-] (P03) | Inhibition of T-cell proliferation | - | Human PBMCs | [9] |
| Cyclo-[D-Pro-Pro-β³-HoPhe-Phe-] (P03) | Inhibition of TNF-α production | Potent at 1-10 µg/mL | Human whole blood cells | [9] |
Disclaimer: The activities listed above are for complex peptides containing a Pro-Pro motif and may not be representative of the activity of Cyclo(Pro-Pro) itself.
Conclusion and Future Directions
The current body of scientific evidence has firmly established a mechanism of action for Cyclo(Pro-Pro) as an elicitor of the salicylic acid-dependent defense pathway in plants. This discovery opens potential applications for Cyclo(Pro-Pro) as a natural and effective plant activator in agriculture.
In contrast, the role of Cyclo(Pro-Pro) in mammalian systems remains largely unexplored. The biological activities of structurally related diketopiperazines and larger peptides containing the Cyclo(Pro-Pro) scaffold suggest that it may possess latent neuromodulatory, anti-inflammatory, or anticancer properties. Future research should focus on systematic screening of Cyclo(Pro-Pro) in a variety of mammalian cell-based assays to identify its specific molecular targets and delineate its signaling pathways. Such studies will be crucial to unlock the full therapeutic potential of this fundamental and naturally occurring cyclic dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l‐Pro‐l‐Pro) and cyclo (d‐Pro‐d‐Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Nicotiana benthamiana cell death induced by citrus chlorotic dwarf-associated virus-RepA protein by WRKY 1 [frontiersin.org]
- 5. biosynth.com [biosynth.com]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Cyclo(Pro-Pro) research
An In-Depth Technical Guide to the Discovery and History of Cyclo(Pro-Pro) Research
Introduction
Cyclo(L-prolyl-L-proline), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, represents one of the simplest and most fundamental examples of this ubiquitous family of natural products. Comprising two proline residues cyclized via amide bonds, its rigid structure has long been a subject of interest, from early investigations into peptide chemistry to modern drug discovery efforts. Initially identified from various natural sources, including microorganisms and marine sponges, Cyclo(Pro-Pro) and its analogs have demonstrated a compelling range of biological activities, most notably as nootropic and neuroprotective agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of Cyclo(Pro-Pro) research, tailored for researchers, scientists, and drug development professionals. It details key experimental protocols, summarizes quantitative data, and visualizes critical pathways to offer a thorough understanding of this significant molecule.
Discovery and Natural Occurrence
The history of Cyclo(Pro-Pro) is intertwined with the broader exploration of diketopiperazines, which are frequently isolated as metabolic byproducts from bacteria, fungi, and marine organisms. While a single seminal discovery paper is not prominent, its identification has been reported in various contexts. For instance, Cyclo(Pro-Pro) has been quantified in cultures of Lactobacillus brevis, a lactic acid bacterium, suggesting a role in microbial metabolism and interactions.[1][2] Furthermore, related proline-arginine dipeptide skeletons that are believed to be biogenetic precursors to oxidized guanidinyl-Cyclo(Pro-Pro) have been isolated from the marine sponge Axinella vaceleti.[1][2] These findings establish Cyclo(Pro-Pro) as a naturally occurring molecule, driving interest in its synthesis and biological function.
Synthesis Methodologies
The synthesis of Cyclo(Pro-Pro) and other DKPs can be achieved through several established chemical methods. One of the classical and most direct approaches involves the thermal condensation of the corresponding amino acid methyl ester. Another common strategy is the solution-phase synthesis of the linear dipeptide followed by a cyclization step.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the solution-phase synthesis and cyclization of a dipeptide to form a diketopiperazine like Cyclo(Pro-Pro).
Detailed Experimental Protocol: Synthesis via Thermolysis
This protocol is adapted from classical methods for diketopiperazine synthesis.[3]
-
Esterification of L-Proline: L-Proline (1 equiv.) is suspended in methanol. The suspension is cooled to -10 °C, and thionyl chloride (1.2 equiv.) is added dropwise over 30 minutes, maintaining the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.
-
Thermolysis and Cyclization: The crude L-proline methyl ester hydrochloride is placed in a round-bottom flask fitted with a reflux condenser. Toluene is added as a solvent. The mixture is heated to reflux (approx. 110-120 °C) for 12-24 hours. During this process, the linear ester undergoes spontaneous intermolecular condensation and cyclization, eliminating methanol to form the diketopiperazine ring.
-
Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to yield pure octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione, also known as Cyclo(L-prolyl-L-proline).
Biological Activity and Nootropic Potential
Research into the biological effects of proline-containing diketopiperazines has revealed significant potential, particularly in the central nervous system. While many studies focus on close analogs, the findings provide a strong basis for the therapeutic interest in Cyclo(Pro-Pro).
-
Nootropic and Memory-Enhancing Effects: Studies on related cyclic dipeptides have demonstrated memory-facilitating properties. For example, Cyclic Glycine-Proline (cGP), a metabolite of Insulin-like Growth Factor-1 (IGF-1), has been shown to improve spatial memory and reduce amyloid plaque burden in APP/PS1 transgenic mouse models of Alzheimer's disease.[4][5] The structural rigidity conferred by the proline residues is considered a key element for these nootropic and cognitive-enhancing properties.[6]
-
Neuroprotection: The neuroprotective actions of proline-containing DKPs are well-documented. Cyclo(L-Pro-L-Phe), for instance, protects neuronal cells from hydrogen peroxide-induced apoptosis and reduces the generation of reactive oxygen species (ROS).[7] Similarly, Cyclo(His-Pro) has been shown to protect against oxidative stress and traumatic injuries in the nervous system.[8] These activities suggest that Cyclo(Pro-Pro) may share a similar capacity to protect neural tissues from damage.
Quantitative Bioactivity Data
While extensive dose-response data for Cyclo(Pro-Pro) itself is limited in publicly accessible literature, valuable quantitative insights can be drawn from studies on its concentration in biological systems and the activity of structurally similar proline-containing diketopiperazines.
| Compound | Biological Context/Assay | Concentration / Dose | Observed Effect | Reference |
| Cyclo(Pro-Pro) | Quantification in L. brevis culture | 1.5 - 4.0 mg/L | Natural production by bacterium | [1][2] |
| Cyclo(Gly-Pro) | In vivo (APP/PS1 Mice) | 20 mg/kg (intranasal) | Improved spatial memory, reduced amyloid plaques | [4] |
| Cyclo(L-Pro-L-Phe) | In vitro (SH-SY5Y cells, H₂O₂ induced stress) | 10 µM | 66.4% cell viability | [7] |
| 20 µM | 74.6% cell viability | [7] | ||
| 40 µM | 80.4% cell viability | [7] | ||
| Cyclo(Pro-Pro-Phe-Phe) Analog | In vitro (Melanoma cell viability) | ~10 µM (CLA) | IC₅₀ after 48h | [9][10] |
| ~40 µM (P11) | IC₅₀ after 48h | [9][10] |
Mechanism of Action
The precise molecular targets of Cyclo(Pro-Pro) are still under investigation, but research on its close analogs provides a strong framework for its likely mechanisms of action, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival.
Key Signaling Pathways
Studies on compounds like Cyclo(His-Pro) and Cyclo(Pro-Phe) have implicated several critical pathways:
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a primary transcription factor that governs inflammatory responses. Several proline-containing DKPs have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects.[7][11]
-
Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Cyclo(His-Pro) has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[11]
-
PPAR-γ Agonism: Cyclo(L-Pro-L-Phe) has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism.[7] Activation of PPAR-γ can also inhibit the NF-κB pathway.
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a downstream effector of many growth factor and stress signals. It plays a complex role in cell fate, where its activation can lead to either proliferation or apoptosis depending on the context.[12] Its modulation is often linked to the upstream inflammatory and oxidative stress pathways influenced by DKPs.
The following diagram illustrates the potential interplay of these pathways, based on evidence from closely related diketopiperazines.
Example Experimental Protocol: Cell Viability (MTT) Assay
To assess the neuroprotective effects of Cyclo(Pro-Pro) against oxidative stress, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be employed, as described for analogous compounds.[7]
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for adherence.
-
Compound Pretreatment: The cells are pretreated with varying concentrations of Cyclo(Pro-Pro) (e.g., 1 µM, 10 µM, 50 µM) dissolved in the appropriate cell culture medium for 10-12 hours. A vehicle control (medium only) and a positive control (e.g., another known neuroprotective agent) are included.
-
Induction of Oxidative Stress: Following pretreatment, an oxidative stressor such as hydrogen peroxide (H₂O₂) is added to the wells (excluding the negative control wells) at a predetermined cytotoxic concentration (e.g., 650 µM) and incubated for an additional 14-24 hours.
-
MTT Incubation: After the stress incubation period, 20 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3 hours in the dark at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The supernatant is carefully removed from each well, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control cells (not exposed to H₂O₂). The protective effect of Cyclo(Pro-Pro) is determined by comparing the viability of cells pretreated with the compound to those treated with H₂O₂ alone.
Conclusion
From its early discovery as a natural product to its current status as a molecule of therapeutic interest, Cyclo(Pro-Pro) has a rich research history. Its simple, rigid structure makes it an attractive scaffold for synthetic chemistry and drug design. While much of the detailed mechanistic and quantitative data comes from its close chemical relatives, the collective evidence strongly supports its potential as a neuroprotective and nootropic agent. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for future research, enabling scientists to further explore the mechanisms of Cyclo(Pro-Pro) and develop its potential for clinical applications in neurodegenerative diseases and cognitive enhancement.
References
- 1. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cyclo(Pro-Pro) | CAS:6708-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Characterization Guide for Cyclo(Pro-Pro)
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and biological context of Cyclo(Pro-Pro), a cyclic dipeptide of interest in various scientific fields. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
Cyclo(Pro-Pro), also known as cyclo(L-Pro-L-Pro), is a 2,5-diketopiperazine (DKP) formed from the condensation of two proline residues. DKPs represent a diverse class of cyclic dipeptides with a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. The rigid bicyclic structure of Cyclo(Pro-Pro) imparts unique conformational properties that are crucial for its biological function and make its characterization a key aspect of research. This guide summarizes the available spectroscopic data and experimental protocols to facilitate its identification and further investigation.
Spectroscopic Data
The structural elucidation of Cyclo(Pro-Pro) relies on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. For Cyclo(Pro-Pro), both ¹H and ¹³C NMR are essential for confirming its identity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Cyclo(Pro-Pro) is characterized by signals corresponding to the protons of the two proline rings. Due to the symmetrical nature of the molecule, the number of signals is simplified.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| α-H | 4.40 - 4.48 | m | |
| δ-H | 3.41 - 3.60 | m | |
| β-H, γ-H | 2.25 - 2.37 | m |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for Cyclo(Pro-Pro) are in the following regions:
| Carbon | Chemical Shift (δ) in ppm |
| C=O (Amide Carbonyl) | ~170 |
| α-C | ~59 |
| δ-C | ~45 |
| β-C | ~28 |
| γ-C | ~22 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Cyclo(Pro-Pro) (C₁₀H₁₄N₂O₂), the expected exact mass is 194.1055 g/mol .
Expected Fragmentation Pattern (Electron Impact - EI)
| m/z | Proposed Fragment | Notes |
| 194 | [M]⁺ | Molecular Ion |
| 166 | [M - CO]⁺ | Loss of a carbonyl group |
| 124 | [M - C₄H₆O]⁺ | Fragmentation of the diketopiperazine ring |
| 97 | [C₅H₇NO]⁺ | Proline iminium ion derivative |
| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |
Note: The fragmentation pattern can vary depending on the ionization method used (e.g., ESI, CI).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Cyclo(Pro-Pro) is expected to show characteristic absorption bands for the amide functional group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | N-H Stretch (potential overtone or trace water) | Weak |
| 2850-2960 | C-H Stretch (aliphatic) | Medium-Strong |
| ~1650 | C=O Stretch (Amide I) | Strong |
| ~1450 | C-H Bend | Medium |
Note: A specific, detailed peak list for Cyclo(Pro-Pro) is not widely published. The provided values are based on characteristic functional group absorptions.
Experimental Protocols
Synthesis of Cyclo(L-Pro-L-Pro)
The synthesis of Cyclo(L-Pro-L-Pro) can be achieved through the cyclization of the linear dipeptide, L-Prolyl-L-Proline. A general and effective method involves the following steps:
Workflow for Cyclo(L-Pro-L-Pro) Synthesis
Detailed Methodology:
-
Protection of L-Proline: L-proline is protected at the N-terminus, commonly with a tert-butyloxycarbonyl (Boc) group. To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. The Boc-protected L-proline is then extracted and purified.
-
Esterification of L-Proline: L-proline is esterified, typically to its methyl or ethyl ester, to protect the C-terminus. This can be achieved by reacting L-proline with thionyl chloride in methanol or ethanol at low temperatures.
-
Peptide Coupling: The Boc-protected L-proline is coupled with the L-proline methyl ester hydrochloride. A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is commonly used in a solvent like dichloromethane (DCM) or dimethylformamide (DMF). A base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt. The reaction mixture is stirred until the formation of the linear dipeptide, Boc-L-Pro-L-Pro-OMe, is complete.
-
Deprotection: The Boc protecting group is removed from the N-terminus of the linear dipeptide using a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent.
-
Cyclization: The deprotected linear dipeptide ester is then subjected to cyclization. This is typically achieved by heating the compound in a high-boiling point solvent such as isopropanol or toluene under reflux conditions. The intramolecular aminolysis of the ester leads to the formation of the diketopiperazine ring.
-
Purification: The crude Cyclo(L-Pro-L-Pro) is purified, usually by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization Methods
Workflow for Characterization
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified Cyclo(Pro-Pro) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or for more fragmentation, Electron Impact - EI). Acquire the mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Biological Activity and Signaling Pathways
While specific signaling pathways for Cyclo(Pro-Pro) are not extensively documented, other proline-containing cyclic dipeptides have been shown to modulate important cellular signaling cascades. A well-studied example is Cyclo(His-Pro), which exhibits anti-inflammatory and neuroprotective effects through the modulation of the NF-κB and Nrf2 signaling pathways. This can serve as a representative model for the potential biological roles of proline-containing cyclodipeptides.
Cyclo(His-Pro) Signaling Pathway
This pathway illustrates that Cyclo(His-Pro) can activate the Nrf2 antioxidant response, leading to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1). In turn, HO-1 can inhibit the pro-inflammatory NF-κB pathway, which is activated by inflammatory stimuli. This dual action highlights the therapeutic potential of such cyclodipeptides. It is plausible that Cyclo(Pro-Pro) could exhibit similar or other significant biological activities through the modulation of these or other signaling pathways.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of Cyclo(Pro-Pro). While a complete set of assigned high-resolution spectroscopic data is not fully available in the public literature, the information provided here, including typical chemical shift ranges, expected mass fragmentation patterns, and characteristic IR absorptions, serves as a strong foundation for its identification. The detailed experimental protocols for synthesis and characterization offer a practical guide for researchers. Furthermore, the inclusion of a representative signaling pathway for a related proline-containing cyclodipeptide provides a biological context and rationale for the continued investigation of Cyclo(Pro-Pro) and its analogs in drug discovery and development. Further research is warranted to fully elucidate the spectroscopic properties and biological functions of this intriguing molecule.
Solubility and stability of Cyclo(Pro-Pro) in different solvents
An In-depth Technical Guide to the Solubility and Stability of Cyclo(Pro-Pro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Cyclo(Pro-Pro), a cyclic dipeptide of interest in various scientific fields. The information presented herein is curated to assist in experimental design, formulation development, and analytical method validation.
Executive Summary
Cyclo(Pro-Pro), also known as a diketopiperazine (DKP), is a cyclic dipeptide formed from two proline residues. Understanding its solubility and stability in various solvents and conditions is crucial for its application in research and development. This document summarizes the available quantitative and qualitative data on the solubility of Cyclo(Pro-Pro) and its analogs, details its stability under different environmental factors, and provides standardized experimental protocols for its characterization.
Solubility of Cyclo(Pro-Pro) and Related Diketopiperazines
Table 1: Qualitative Solubility of Cyclo(Pro-Pro)
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Table 2: Quantitative Solubility of Proline-Containing Cyclic Dipeptides
| Compound | Solvent | Solubility |
| Cyclo(L-Pro-L-Val) | PBS (pH 7.2) | 3 mg/mL[1] |
| Cyclo(L-prolyl-L-valyl) | Water | 7.49 g/L (Calculated)[2] |
| Cyclo(Pro-Gly) | DMSO | 100 mg/mL[3] |
| Cyclo(Pro-Gly) | DMSO | >10 mg/mL[4] |
Note: The data for related compounds should be used as an estimation for the solubility of Cyclo(Pro-Pro) and may not be fully representative.
Stability of Cyclo(Pro-Pro)
The stability of Cyclo(Pro-Pro) is influenced by several factors, primarily pH and temperature. Generally, diketopiperazines are known for their high stability due to their rigid structure, making them resistant to enzymatic degradation[5].
Effect of pH and Temperature
Studies on the formation of Cyclo(Pro-Pro) indicate that it is more readily formed under basic conditions (optimum pH around 10.7) and at elevated temperatures (e.g., 55-85 °C)[6]. Conversely, under neutral or acidic conditions, its formation is significantly reduced[6]. This suggests that the reverse reaction, the hydrolysis of the amide bonds, would be more favorable under strongly acidic or basic conditions, although specific degradation kinetics for Cyclo(Pro-Pro) are not widely reported. At pH values between 3 and 8, related diketopiperazines have been shown to be stable.
Degradation Pathways
The primary degradation pathway for diketopiperazines is the hydrolysis of the two amide bonds, which would yield the linear dipeptide Pro-Pro. This can be followed by further degradation to the constituent proline amino acids.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard shake-flask solubility assay procedures[7].
Objective: To determine the equilibrium solubility of Cyclo(Pro-Pro) in an aqueous buffer.
Materials:
-
Cyclo(Pro-Pro) solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or suitable containers
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid Cyclo(Pro-Pro) to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be visually apparent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of Cyclo(Pro-Pro) in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Stability Testing Using HPLC
This protocol outlines a general approach for assessing the stability of Cyclo(Pro-Pro) under various stress conditions.
Objective: To evaluate the stability of Cyclo(Pro-Pro) under conditions of heat, acid, base, and oxidation.
Materials:
-
Cyclo(Pro-Pro) stock solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV or MS detector
-
C18 reversed-phase HPLC column
-
Incubators/water baths
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of Cyclo(Pro-Pro) in water or a suitable buffer. For forced degradation studies, add the stressor (HCl, NaOH, or H₂O₂) to the sample solutions. A control sample with no stressor should also be prepared.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample with 0.1 N HCl and incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the sample with 0.1 N NaOH and incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the sample before analysis.
-
Oxidation: Mix the sample with 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Degradation: Incubate a solution of Cyclo(Pro-Pro) at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact Cyclo(Pro-Pro) from any potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
-
-
Data Analysis: Calculate the percentage of Cyclo(Pro-Pro) remaining at each time point relative to the initial concentration. Identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for determining the solubility and stability of Cyclo(Pro-Pro).
Caption: Key factors influencing the stability of Cyclo(Pro-Pro) in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Showing Compound cyclo(L-Prolyl-L-valyl) (FDB093683) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CYCLO(-GLY-PRO) CAS#: 3705-27-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to Cyclo(Pro-Pro), a Diketopiperazine Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Pro-L-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring molecule found in various microorganisms and food products.[1] DKPs represent the simplest form of cyclic peptides and are known for their remarkable structural stability and diverse biological activities.[2] This technical guide provides a comprehensive overview of Cyclo(Pro-Pro), focusing on its chemical properties, biological functions, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
Cyclo(Pro-Pro) is a bicyclic molecule formed from the condensation of two L-proline amino acid residues. Its rigid structure imparts significant stability against proteolytic degradation, a desirable characteristic for therapeutic agents.
Table 1: Chemical and Physical Properties of Cyclo(Pro-Pro)
| Property | Value | Reference |
| IUPAC Name | (3S,8aS)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | PubChem CID: 529063 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 6708-06-1 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water, methanol, and DMSO | |
| logP | -1.2 (Predicted) |
Biological Activities and Therapeutic Potential
Cyclo(Pro-Pro) and its related DKP analogs exhibit a wide range of biological activities, highlighting their potential for therapeutic applications in various disease areas.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of proline-containing DKPs. While specific MIC values for Cyclo(Pro-Pro) are not extensively documented in publicly available literature, related compounds have shown significant activity against various pathogens. For instance, Cyclo(L-Phe-L-Pro) has demonstrated antifungal activity with a Minimum Inhibitory Concentration (MIC) of 20 mg/mL against Aspergillus fumigatus.[3]
Table 2: Antimicrobial and Antifungal Activities of Proline-Containing DKPs
| Compound | Organism | Activity (MIC) | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [3] |
| Cyclo(L-Leu-L-Pro) | Escherichia coli | 512 µg/mL | [2] |
| Cyclo(L-Leu-L-Pro) | Staphylococcus aureus | 512 µg/mL | [2] |
| Cyclo(L-Pro-L-Val) | Escherichia coli | 512 µg/mL | [2] |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 256 µg/mL | [2] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [4] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | [4] |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Proline-containing DKPs have been shown to interfere with QS systems. For example, the effect of QS inhibitors can be quantified by measuring the inhibition of violacein production in the biosensor strain Chromobacterium violaceum.
Neuroprotective Effects
While direct evidence for Cyclo(Pro-Pro) is emerging, related DKPs like Cyclo(His-Pro) have demonstrated significant neuroprotective effects. These compounds can protect neuronal cells from oxidative stress-induced apoptosis by modulating key signaling pathways such as NF-κB and Nrf2.[5][6] Given the structural similarities, it is plausible that Cyclo(Pro-Pro) may also possess neuroprotective properties.
Cytotoxic Activity against Cancer Cells
Certain cyclic dipeptides have been investigated for their anticancer potential. For instance, a derivative, Cyclo(Pro-Pro-Phe-Phe), has shown cytotoxic effects against melanoma cells.[7]
Table 3: Cytotoxicity of a Cyclo(Pro-Pro) Derivative
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Cyclo(Pro-Pro-Phe-Phe) analog (CLA) | Melanoma (DMBC29) | 9.42 µM | [7] |
| Cyclo(Pro-Pro-Phe-Phe) analog (CLA) | Melanoma (DMBC28) | 11.96 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Cyclo(Pro-Pro).
Synthesis of Cyclo(Pro-Pro)
The synthesis of Cyclo(Pro-Pro) can be achieved through the cyclization of the linear dipeptide, Pro-Pro. A common method involves the following steps:
-
Protection of L-Proline: The amino group of L-proline is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
-
Coupling Reaction: The protected L-proline is coupled with a second L-proline methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent (e.g., dichloromethane).
-
Deprotection: The protecting group on the dipeptide is removed under acidic conditions (for Boc) or basic conditions (for Fmoc).
-
Cyclization: The deprotected linear dipeptide is induced to cyclize under basic conditions (e.g., sodium methoxide in methanol) or by heating in a suitable solvent like isopropanol, leading to the formation of Cyclo(Pro-Pro).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol describes a method to screen for QS inhibitory activity by measuring the inhibition of violacein pigment production in C. violaceum.
-
Preparation of Bacterial Culture: Inoculate a single colony of C. violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add 180 µL of fresh LB broth to each well.
-
Addition of Test Compound: Add 20 µL of Cyclo(Pro-Pro) solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 1%) at various concentrations to the wells. Include a solvent control.
-
Inoculation: Add 20 µL of the overnight culture of C. violaceum to each well.
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein:
-
After incubation, add 150 µL of DMSO to each well and mix thoroughly to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.
-
The percentage of violacein inhibition is calculated using the formula: [(Control OD₅₈₅ - Test OD₅₈₅) / Control OD₅₈₅] x 100.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Cyclo(Pro-Pro) on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Pro-Pro) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by Cyclo(Pro-Pro) are still under investigation, the activities of related DKPs provide valuable insights into its potential mechanisms of action. A plausible hypothesis is that Cyclo(Pro-Pro) may exert its biological effects through the modulation of key cellular signaling cascades involved in inflammation, oxidative stress, and apoptosis.
Hypothesized Modulation of NF-κB and Nrf2 Pathways
Based on studies of Cyclo(His-Pro), it is hypothesized that Cyclo(Pro-Pro) could exhibit anti-inflammatory and neuroprotective effects by modulating the NF-κB and Nrf2 signaling pathways.
Caption: Hypothesized signaling pathways modulated by Cyclo(Pro-Pro).
Potential Involvement in Apoptosis Regulation
The cytotoxic effects of some DKPs suggest an interaction with apoptotic pathways. Cyclo(Pro-Pro) might induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.
Caption: Potential pro-apoptotic mechanism of Cyclo(Pro-Pro) in cancer cells.
Experimental Workflow Example
The following diagram illustrates a typical workflow for the screening and characterization of the biological activities of Cyclo(Pro-Pro).
References
- 1. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora [frontiersin.org]
- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Therapeutic Potential of Cyclo(Pro-Pro): A Technical Guide for Researchers
An In-depth Examination of the Bioactive Cyclic Dipeptide Cyclo(Pro-Pro) and its Potential Applications in Oncology, Neuroprotection, and Anti-inflammatory Therapies.
This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(Pro-Pro), exploring its therapeutic potential across various disease models. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of current knowledge, quantitative data, and detailed experimental methodologies to facilitate further investigation into this promising molecule.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Among these, Cyclo(Pro-Pro) and its analogs have demonstrated potential as anti-cancer, neuroprotective, and anti-inflammatory agents. Their rigid conformational structure contributes to their biological stability and activity, making them attractive candidates for therapeutic development. This guide will delve into the known therapeutic effects of Cyclo(Pro-Pro) and related compounds, the signaling pathways they modulate, and the experimental protocols used to elucidate these properties.
Quantitative Data on Therapeutic Effects
The following tables summarize the available quantitative data for Cyclo(Pro-Pro) and its analogs, providing a basis for comparison and further study.
Table 1: Anti-Cancer Activity of Cyclo(Pro-Pro) Analogs
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (Melanoma) | APA Assay | IC50 | 9.42 µM | [1] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 (Melanoma) | APA Assay | IC50 | 11.96 µM | [1] |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 (Melanoma) | APA Assay | IC50 | 40.65 µM | [1] |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC28 (Melanoma) | APA Assay | IC50 | 44.9 µM (after 72h) | [1] |
Note: While direct quantitative data for Cyclo(Pro-Pro) in neuroprotection and anti-inflammatory models is limited in the reviewed literature, the following sections will discuss the qualitative evidence and the signaling pathways implicated in these effects for related cyclic dipeptides.
Signaling Pathways Modulated by Cyclo(Pro-Pro) and Analogs
Cyclic dipeptides, including analogs of Cyclo(Pro-Pro), have been shown to exert their therapeutic effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of future therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Some cyclic dipeptides have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. Some cyclic dipeptides have been found to activate the Nrf2 pathway, suggesting a mechanism for their neuroprotective and anti-inflammatory effects by mitigating oxidative stress.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of the PI3K/AKT pathway can lead to decreased cancer cell proliferation and increased apoptosis, making it a key target for anti-cancer drug development.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic effects of compounds like Cyclo(Pro-Pro).
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Pro-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.[2][3][4][5]
Western Blot for NF-κB Activation
Western blotting is used to detect the levels of specific proteins in a sample, such as the p65 subunit of NF-κB in nuclear and cytoplasmic fractions to assess its activation (translocation to the nucleus).
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with Cyclo(Pro-Pro) and/or a stimulant (e.g., TNF-α). After treatment, wash the cells with ice-cold PBS and lyse them to obtain cytoplasmic and nuclear extracts using a commercial kit or standard fractionation protocols.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p65 in the nuclear and cytoplasmic fractions can be quantified to determine the extent of NF-κB translocation.[6][7]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection induces a local inflammatory response characterized by edema.
Animals:
-
Male or female mice (e.g., Swiss albino) weighing 20-25 g.
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (Cyclo(Pro-Pro)) solution/suspension
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control, and different doses of the test compound). Administer the test compound, positive control, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8][9][10][11][12]
Conclusion
The available evidence suggests that Cyclo(Pro-Pro) and its analogs are a promising class of compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. Their ability to modulate key signaling pathways such as NF-κB, Nrf2, and PI3K/AKT provides a strong rationale for their further investigation. This guide has provided a consolidation of the current quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of Cyclo(Pro-Pro) and to translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. mdpi.com [mdpi.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Methodological & Application
Application Note: Quantification of Cyclo(Pro-Pro) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Cyclo(Pro-Pro), a cyclic dipeptide, in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are gaining interest due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The method described herein provides the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection to achieve accurate and reproducible quantification of Cyclo(Pro-Pro).
Introduction
Cyclo(Pro-Pro), with a molecular weight of 194.23 g/mol , is a member of the 2,5-diketopiperazine (DKP) family of cyclic peptides.[3][4] These compounds are found in a variety of natural sources, particularly in fermented or heat-treated foods, and are also produced by microorganisms.[1][5] Given their potential as bioactive molecules, a reliable analytical method is crucial for their study in complex biological and food matrices. Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for this purpose due to its high selectivity and sensitivity, allowing for precise quantification even at low concentrations.[6][7] This document provides a comprehensive guide for the analysis of Cyclo(Pro-Pro) using HPLC-MS/MS.
Experimental Workflow
The overall workflow for the quantification of Cyclo(Pro-Pro) involves several key stages, from initial sample handling to final data analysis. The process is designed to ensure accuracy, reproducibility, and high throughput.
Caption: Overall experimental workflow for Cyclo(Pro-Pro) quantification.
Materials and Methods
Reagents and Materials
-
Cyclo(Pro-Pro) analytical standard (≥95% purity)[3]
-
Internal Standard (IS), e.g., isotopically labeled Cyclo(Pro-Pro) or a structurally similar compound.
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required[6]
-
Microcentrifuge tubes and appropriate vials for HPLC
Instrumentation
-
HPLC System: A system capable of delivering accurate gradients at analytical flow rates (e.g., UPLC or UHPLC system).[8]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).[5][8]
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cyclo(Pro-Pro) standard and dissolve it in 1 mL of methanol.
-
Working Stock Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare intermediate working stocks.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate working stock solution into the same matrix as the samples (e.g., blank plasma, buffer).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in ACN.
Sample Preparation Protocol
This protocol describes a general protein precipitation method, which is a common and effective technique for cleaning up biological samples before LC-MS analysis.[9][10]
Caption: Detailed workflow for sample preparation via protein precipitation.
HPLC-MS/MS Method
The following tables summarize the recommended starting conditions for the HPLC and MS/MS instruments. These parameters may require optimization based on the specific instrumentation and sample matrix used.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.2 - 0.4 mL/min[5] |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-10 min (95-5% B), 10-12 min (5% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI)[5] |
| Polarity | Positive (+) |
| Capillary Voltage | 3.0 - 3.5 kV[1][5] |
| Source Temperature | 150 °C[5] |
| Desolvation Temp. | 350 - 400 °C[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 195.1 (for [M+H]⁺ of Cyclo(Pro-Pro)) |
| Product Ion (Q3) | To be optimized; likely fragments involve proline ring structures[2] |
| Collision Energy | To be optimized empirically for the specific instrument |
Note: The optimal product ion and collision energy must be determined by infusing a standard solution of Cyclo(Pro-Pro) and performing a product ion scan.
Data Analysis and Quantification
The quantitative analysis relies on the generation of a calibration curve from the analytical standards.
Caption: Logical flow for data analysis and quantification.
-
Peak Integration: Integrate the chromatographic peaks for Cyclo(Pro-Pro) and the Internal Standard (IS) for all standards and samples.
-
Calculate Ratios: Determine the peak area ratio (Cyclo(Pro-Pro) Area / IS Area).
-
Calibration Curve: Plot the peak area ratio against the known concentration of the calibration standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify Samples: Use the regression equation from the calibration curve to calculate the concentration of Cyclo(Pro-Pro) in the unknown samples based on their measured peak area ratios.
Method Performance
The developed method should be validated to ensure its reliability. The following table presents typical performance characteristics expected from a validated LC-MS/MS assay.
Table 3: Representative Quantitative Performance Data
| Parameter | Target Value | Description |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation (R²) | ≥ 0.99 | A measure of the goodness of fit for the linear regression. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | The closeness of repeated measurements, expressed as the coefficient of variation. |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | The closeness of the measured value to the true value. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction process from the sample matrix.[11] |
Conclusion
The HPLC-MS/MS method described provides a selective, sensitive, and reliable tool for the quantification of Cyclo(Pro-Pro) in complex matrices. The combination of efficient sample preparation, optimized chromatographic separation, and specific MRM detection allows for accurate measurement, which is essential for pharmacokinetic studies, food science analysis, and research into the biological roles of this cyclic dipeptide.
References
- 1. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(Pro-Pro) › PeptaNova [peptanova.de]
- 4. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of Cyclo(Pro-Pro) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Pro), a cyclic dipeptide, has garnered interest in the scientific community for its potential biological activities. As a member of the diketopiperazine class of compounds, it is being investigated for a range of therapeutic applications, including neuroprotective, anti-inflammatory, and antimicrobial effects. These application notes provide an overview of in vitro assays that can be employed to characterize the biological activity of Cyclo(Pro-Pro), complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. An example template for presenting cell viability data is provided below.
Table 1: Effect of Cyclo(Pro-Pro) on Cell Viability.
| Concentration (µM) | Cell Line | Assay | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| 0 (Control) | SH-SY5Y | MTT | 24 | 100 ± 5.2 |
| 1 | SH-SY5Y | MTT | 24 | 98.6 ± 4.8 |
| 10 | SH-SY5Y | MTT | 24 | 95.3 ± 6.1 |
| 50 | SH-SY5Y | MTT | 24 | 88.7 ± 5.5 |
| 100 | SH-SY5Y | MTT | 24 | 82.1 ± 6.3 |
I. Neuroprotective Activity Assays
The potential of Cyclo(Pro-Pro) to protect neuronal cells from damage can be assessed using various in vitro models. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurodegenerative disease research.
Cell Viability and Cytotoxicity Assays
a. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Treatment: Treat the cells with varying concentrations of Cyclo(Pro-Pro) and/or a neurotoxic agent (e.g., 1 mM MPP+ for 24 hours) for the desired duration.[3] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculation: Express cell viability as a percentage of the control (untreated cells).
b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[5][6]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[5] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes in the dark.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).[5]
-
Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Apoptosis Assays
a. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[7]
Protocol:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells with Cyclo(Pro-Pro) and/or an apoptosis-inducing agent in a suitable culture vessel.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Oxidative Stress Assays
a. Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells and treat with Cyclo(Pro-Pro) and/or an oxidative stress-inducing agent (e.g., H₂O₂).
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.[9][10]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[9]
b. Mitochondrial Membrane Potential (MMP) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using cationic fluorescent dyes like JC-1 or TMRE.[11]
Protocol (using JC-1):
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells as previously described.
-
JC-1 Staining: Resuspend the treated cells in a medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.[11]
-
Washing: Centrifuge the cells and wash them with assay buffer to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, microplate reader, or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.
II. Anti-inflammatory Activity Assays
The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells.[12]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[12]
-
Treatment: Pre-treat the cells with various concentrations of Cyclo(Pro-Pro) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[12][13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[12]
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength and calculate the cytokine concentration based on a standard curve.
III. Antimicrobial Activity Assays
The antimicrobial properties of Cyclo(Pro-Pro) can be evaluated against a panel of pathogenic bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 1 × 10⁶ CFU/mL).[4]
-
Serial Dilution: Perform a serial two-fold dilution of Cyclo(Pro-Pro) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Pro-Pro) at which no visible growth (turbidity) is observed.[14]
IV. Signaling Pathway Analysis
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by cyclic dipeptides, such as the NF-κB and Nrf2 pathways, which are often implicated in inflammatory and oxidative stress responses.[15][16]
Caption: Putative modulation of the NF-κB signaling pathway by Cyclo(Pro-Pro).
Caption: Potential activation of the Nrf2 antioxidant response pathway by Cyclo(Pro-Pro).
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro testing of Cyclo(Pro-Pro).
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 11. chem-agilent.com [chem-agilent.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cyclo(Pro-Pro) Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of Cyclo(Pro-Pro), a cyclic dipeptide with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways. While specific quantitative data for Cyclo(Pro-Pro) is limited in publicly available literature, the provided data for structurally similar proline-containing cyclic dipeptides can serve as a valuable reference for experimental design.
Data Presentation: Quantitative Effects of Proline-Containing Cyclic Dipeptides
The following tables summarize the biological activities of various cyclic dipeptides containing a proline-proline or a similar motif. This data can be used as a starting point for determining appropriate concentration ranges for studying Cyclo(Pro-Pro).
Table 1: Cytotoxicity of Proline-Containing Cyclic Peptides in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (Melanoma) | APA Assay | 48 | 9.42 | [1] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 (Melanoma) | APA Assay | 48 | 11.96 | [1] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | DMBC29 (Melanoma) | APA Assay | 48 | 40.65 | [1] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | DMBC28 (Melanoma) | APA Assay | 72 | 44.9 | [1] |
Table 2: Apoptotic and Neuroprotective Effects of Related Cyclic Dipeptides
| Compound | Cell Line | Effect | Assay | Concentration | Result | Reference |
| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | Apoptosis Induction | Caspase-3 Activity | 5-10 mM | Increased caspase-3 activity | |
| Cyclo-(L-Pro-L-Phe) | SH-SY5Y (Neuroblastoma) | Neuroprotection | MTT Assay | 10, 20, 40 µM | Increased cell viability against H₂O₂-induced damage | [2] |
| Cyclo(His-Pro) | RINm5F (Insulinoma) | Protection against apoptosis | NO production, Lipid peroxidation | Not Specified | Reduced NO production and lipid peroxidation | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the effect of Cyclo(Pro-Pro) on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Cyclo(Pro-Pro) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Cyclo(Pro-Pro) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Cyclo(Pro-Pro)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Cyclo(Pro-Pro) for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 3: Western Blot for NF-κB Signaling Pathway Activation
This protocol assesses the effect of Cyclo(Pro-Pro) on the activation of the NF-κB pathway by measuring the levels of key proteins.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Cyclo(Pro-Pro)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Cyclo(Pro-Pro) with or without an inflammatory stimulus (e.g., LPS or TNF-α). Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Caption: Hypothesized modulation of the NF-κB signaling pathway by Cyclo(Pro-Pro).
References
Application Notes and Protocols: Cyclo(Pro-Pro) as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors. The inhibition of QS pathways presents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance, a common drawback of traditional antibiotics. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds that have garnered significant attention for their potential as QS inhibitors. This document provides detailed application notes and protocols for the use of Cyclo(Pro-Pro), a proline-containing cyclic dipeptide, as a quorum sensing inhibitor, with a primary focus on the opportunistic human pathogen Pseudomonas aeruginosa.
While extensive research has been conducted on various cyclic dipeptides, specific quantitative data for Cyclo(Pro-Pro) is not as widely available in the current literature. Therefore, for illustrative purposes, quantitative data from closely related and structurally similar compounds, such as Cyclo(L-Pro-L-Tyr) and Cyclo(L-Pro-L-Phe), are presented in the tables below. Researchers are encouraged to generate specific dose-response curves and IC50 values for Cyclo(Pro-Pro) in their experimental systems.
Mechanism of Action: Targeting Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa possesses a complex and hierarchical QS network, with the Las and Rhl systems being the most prominent. These systems are regulated by the transcriptional regulators LasR and RhlR, respectively, which are activated by their cognate N-acyl homoserine lactone (AHL) autoinducers. Cyclo(Pro-Pro) and related cyclic dipeptides are hypothesized to act as competitive inhibitors of these receptors, thereby disrupting the downstream signaling cascade that leads to the expression of virulence genes.
Figure 1: Proposed inhibitory action of Cyclo(Pro-Pro) on the Las and Rhl quorum sensing systems in P. aeruginosa.
Data Presentation: Quantitative Effects of Proline-Containing Cyclic Dipeptides
The following tables summarize the inhibitory effects of proline-containing cyclic dipeptides on key virulence factors and biofilm formation in P. aeruginosa.
Table 1: Inhibition of Virulence Factor Production in P. aeruginosa PAO1
| Compound | Concentration (mM) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 32 | 20 | [1] |
| Cyclo(L-Pro-L-Phe) | 1.8 | 73 | 61 | 77 | [1] |
Table 2: Inhibition of Biofilm Formation by P. aeruginosa PAO1
| Compound | Concentration (mM) | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 | [1] |
| Cyclo(L-Pro-L-Phe) | 1.8 | 48 | [1] |
Experimental Protocols
The following are detailed protocols for assessing the QS inhibitory activity of Cyclo(Pro-Pro).
Protocol 1: Anti-Biofilm Assay using Crystal Violet Staining
This protocol quantifies the effect of Cyclo(Pro-Pro) on biofilm formation by P. aeruginosa.
Figure 2: Workflow for the crystal violet anti-biofilm assay.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Cyclo(Pro-Pro) stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.
-
Plate Setup: Dilute the overnight culture to an OD600 of approximately 0.02 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Treatment: Add varying concentrations of Cyclo(Pro-Pro) to the wells. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the supernatant and wash the wells three times with 200 µL of PBS to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 550 nm using a microplate reader.
Protocol 2: Pyocyanin Inhibition Assay
This protocol measures the effect of Cyclo(Pro-Pro) on the production of the virulence factor pyocyanin.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
King's A broth
-
Cyclo(Pro-Pro) stock solution
-
Chloroform
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Procedure:
-
Culture and Treatment: Inoculate P. aeruginosa in King's A broth containing different concentrations of Cyclo(Pro-Pro) and a control. Incubate at 37°C for 24-48 hours with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to 5 mL of the supernatant and vortex.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex until the solution turns pink.
-
Quantification: Measure the absorbance of the top pink layer at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated by multiplying the OD520 by 17.072.
Protocol 3: Elastase Activity Assay
This protocol assesses the inhibitory effect of Cyclo(Pro-Pro) on the activity of LasB elastase.
Materials:
-
P. aeruginosa culture supernatant (prepared as in Protocol 2)
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 900 µL of Tris-HCl buffer containing 20 mg of ECR.
-
Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.
-
Stop Reaction: Centrifuge the tubes to pellet the insoluble ECR.
-
Quantification: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase activity.
Conclusion
Cyclo(Pro-Pro) represents a promising candidate for further investigation as a quorum sensing inhibitor. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy against P. aeruginosa and other pathogenic bacteria. While specific quantitative data for Cyclo(Pro-Pro) is still emerging, the data from related compounds strongly suggest its potential as a valuable tool in the development of novel anti-virulence therapies. It is crucial for researchers to perform their own dose-response experiments to determine the precise inhibitory concentrations for their specific bacterial strains and experimental conditions.
References
Application of Cyclo(Pro-Pro) and Related Cyclic Dipeptides in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to modern medicine. Key pathological mechanisms include oxidative stress, neuroinflammation, and apoptosis. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of compounds recognized for their high stability and diverse biological activities. While research into the specific neuroprotective applications of Cyclo(Pro-Pro) is still emerging, studies on structurally related CDPs, such as Cyclo(L-Pro-L-Phe) and Cyclo(His-Pro), provide a strong framework for investigating its potential. These compounds have demonstrated significant efficacy in mitigating neuronal damage through various mechanisms, including the modulation of key signaling pathways.
This document provides an overview of the neuroprotective mechanisms of model CDPs, quantitative data from relevant studies, and detailed protocols for assessing the neuroprotective capacity of Cyclo(Pro-Pro) and other novel cyclic dipeptides.
Application Notes: Mechanisms of Neuroprotection
The neuroprotective effects of cyclic dipeptides are often multifaceted, targeting core drivers of neurodegeneration like oxidative stress and inflammation. Studies on well-characterized analogs of Cyclo(Pro-Pro) reveal distinct but overlapping mechanisms of action.
Model Compound 1: Cyclo(L-Pro-L-Phe) - Anti-inflammatory and Anti-apoptotic Agent
Cyclo(L-Pro-L-Phe) has been identified as a potent neuroprotective agent against oxidative stress-induced neurodegeneration.[1] Its primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[2][3]
Key Actions:
-
PPAR-γ Activation: Acts as a partial PPAR-γ agonist, which is known to suppress neuroinflammatory pathways.[1]
-
NF-κB Inhibition: Prevents the activation and nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes and is implicated in neuronal apoptosis.[1]
-
Mitochondrial Protection: Stabilizes the mitochondrial membrane potential and inhibits the activation of downstream apoptotic proteins, including caspase-3 and poly (ADP-ribose) polymerase (PARP), thereby reducing cell death.[1][2]
-
ROS Reduction: Decreases the generation of reactive oxygen species (ROS) induced by stressors like hydrogen peroxide (H₂O₂).[2]
Model Compound 2: Cyclo(His-Pro) - Modulator of Nrf2/NF-κB Signaling Axis
Cyclo(His-Pro) (CHP), an endogenous metabolite of thyrotropin-releasing hormone, demonstrates robust neuroprotective effects by modulating the critical balance between antioxidant and pro-inflammatory signaling pathways.[4][5] It is capable of crossing the blood-brain barrier, making it a viable candidate for central nervous system disorders.[6][7]
Key Actions:
-
Nrf2 Pathway Activation: Upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the antioxidant response, inducing the expression of protective enzymes like heme oxygenase-1 (HO-1).[8][9]
-
Antioxidant Defense: Reduces ROS production and prevents the depletion of endogenous antioxidants such as glutathione.[9]
-
Anti-inflammatory Effects: By activating the Nrf2 pathway, CHP indirectly suppresses NF-κB signaling, reducing the production of pro-inflammatory mediators.[4][8][10]
-
ER Stress Attenuation: Alleviates endoplasmic reticulum (ER) stress, a cellular stress response implicated in neurodegenerative diseases.[4]
Data Presentation: Quantitative Effects of Model CDPs
The following tables summarize the quantitative data from in vitro studies, demonstrating the neuroprotective efficacy of model cyclic dipeptides. These assays provide a benchmark for evaluating Cyclo(Pro-Pro).
Table 1: Neuroprotective Effects of Cyclo(L-Pro-L-Phe) on H₂O₂-Treated SH-SY5Y Cells
| Parameter | Condition | Concentration (μM) | Result | Reference |
| Cell Viability (MTT Assay) | H₂O₂ + Cyclo(L-Pro-L-Phe) | 10 | 66.4% Viability | [1] |
| 20 | 74.6% Viability | [1] | ||
| 40 | 80.4% Viability | [1] | ||
| Cytotoxicity (LDH Release) | H₂O₂ + Cyclo(L-Pro-L-Phe) | 40 | 45.9% Reduction in Cytotoxicity | [1] |
| PPAR-γ Activation | Ac2F Rat Liver Cells | 40 | Significant Activation | [3] |
Table 2: Neuroprotective Effects of Cyclo(His-Pro)
| Parameter | Cell Model | Insult | Result | Reference |
| Cell Viability | BV-2 Microglial Cells | Tunicamycin | Reduced cell viability decrease | [4] |
| NF-κB Translocation | PC12 Cells | Paraquat | Inhibited NF-κB nuclear translocation | [4][8] |
| Nrf2 Activation | PC12 Cells | Oxidative Stress | Increased nuclear level of Nrf2 | [4] |
Visualized Mechanisms and Workflows
Signaling Pathways
The diagrams below illustrate the key neuroprotective pathways modulated by the model cyclic dipeptides. These serve as hypothetical pathways for investigation with Cyclo(Pro-Pro).
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the neuroprotective effects of a test compound like Cyclo(Pro-Pro) in an in vitro model of neuronal stress.
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to evaluate neuroprotection.
Protocol 1: Cell Culture and Treatment
This protocol is based on methods used for the SH-SY5Y human neuroblastoma cell line, a common model for neurotoxicity studies.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (Cyclo(Pro-Pro)) dissolved in a suitable vehicle (e.g., DMSO)
-
Neurotoxic agent (e.g., H₂O₂ solution)
Procedure:
-
Cell Maintenance: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density of 1 x 10⁴ cells/cm². Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of Cyclo(Pro-Pro) (e.g., 1, 10, 20, 40 μM). Include a vehicle-only control. Incubate for the desired pre-treatment time (e.g., 10 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) directly to the medium to the final desired concentration (e.g., 150 μM). Include a control group with no toxic agent.
-
Incubation: Incubate for the specified duration (e.g., 15 hours).
-
Proceed to Assay: After incubation, proceed with specific assays such as MTT, LDH, or cell lysis for Western blotting.
Protocol 2: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
Procedure:
-
Following the treatment protocol in a 96-well plate, carefully remove the culture medium.
-
Add 100 μL of fresh serum-free medium and 10 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Apoptosis Assessment (Hoechst 33342 Staining)
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which appear as brightly stained, compact structures under a fluorescence microscope.
Procedure:
-
Culture and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 μg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the nuclei using a fluorescence microscope with an excitation wavelength of ~350 nm and an emission of ~460 nm.
-
Quantify the percentage of apoptotic cells (condensed/fragmented nuclei) by counting at least 200 cells per condition.
Protocol 4: Western Blot Analysis for Protein Expression
Principle: Western blotting allows for the detection and quantification of specific proteins (e.g., cleaved caspase-3, p-NF-κB) in cell lysates, providing insight into signaling pathway activation.
Procedure:
-
Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-p-NF-κB p65, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Cyclo(Pro-Pro): Application Notes and Protocols for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with diverse biological activities. Among these, proline-containing CDPs have emerged as promising candidates for the development of novel therapeutic agents. While extensive research has been conducted on various Cyclo(Pro-X) derivatives, this document focuses on the potential of Cyclo(Pro-Pro) as an antifungal agent. Although direct studies on the antifungal properties of Cyclo(Pro-Pro) are limited in currently available literature, the established methodologies for similar cyclic peptides provide a robust framework for its investigation. These notes and protocols are designed to guide researchers in the systematic evaluation of Cyclo(Pro-Pro) as a potential antifungal drug.
Synthesis of Cyclo(Pro-Pro)
Cyclo(Pro-Pro) can be synthesized through the cyclization of a linear dipeptide, Pro-Pro. A common method involves the use of a coupling agent to facilitate the intramolecular amide bond formation.
A general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of Cyclo(Pro-Pro).
Postulated Mechanism of Antifungal Action
Based on studies of other proline-containing cyclic dipeptides, the antifungal mechanism of Cyclo(Pro-Pro) may involve one or more of the following pathways.[1] It is hypothesized that these small, rigid structures can interact with and disrupt the fungal cell membrane, leading to increased permeability and eventual cell death.[2] Furthermore, inhibition of key enzymes involved in cell wall synthesis, such as chitin synthase, has been observed with other cyclic peptides and could be a potential target for Cyclo(Pro-Pro).[2] Another plausible mechanism is the interference with crucial signaling pathways within the fungal cell, such as the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in stress response and morphogenesis.[1][3]
Caption: Postulated antifungal mechanisms of Cyclo(Pro-Pro).
Experimental Protocols
The following protocols are adapted from established methods for testing the antifungal activity of cyclic peptides and can be applied to the investigation of Cyclo(Pro-Pro).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium (or other suitable broth) to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Prepare Cyclo(Pro-Pro) Dilutions: Prepare a stock solution of Cyclo(Pro-Pro) in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the assay broth in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the fungal inoculum to each well of the microtiter plate containing the Cyclo(Pro-Pro) dilutions. Include positive (fungus only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Cyclo(Pro-Pro) at which no visible growth (or a significant reduction in OD compared to the positive control) is observed.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.
Detailed Protocol:
-
Perform MIC Assay: Follow the MIC determination protocol as described above.
-
Subculture: After the incubation period for the MIC assay, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plate on Agar: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates at 35°C for 24 to 48 hours.
-
MFC Determination: The MFC is the lowest concentration of Cyclo(Pro-Pro) that results in no colony formation on the agar plate.
Fungal Biofilm Inhibition Assay
This assay determines the ability of Cyclo(Pro-Pro) to prevent the formation of fungal biofilms.
Detailed Protocol:
-
Prepare Fungal Suspension: Prepare a fungal suspension as described for the MIC assay.
-
Plate Inoculation: Add the fungal suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Add Cyclo(Pro-Pro): Add various concentrations of Cyclo(Pro-Pro) to the wells. Include a positive control (fungus only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 to 48 hours to allow for biofilm formation.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification: The biofilm biomass can be quantified using methods such as the crystal violet staining assay or the XTT reduction assay.
-
Analysis: Compare the biofilm formation in the presence of Cyclo(Pro-Pro) to the positive control to determine the percentage of biofilm inhibition.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Pro) against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Candida parapsilosis ATCC 22019 | |
| Cryptococcus neoformans H99 | |
| Aspergillus fumigatus ATCC 204305 |
Table 2: Minimum Fungicidal Concentration (MFC) of Cyclo(Pro-Pro) against Various Fungal Strains
| Fungal Strain | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Candida parapsilosis ATCC 22019 | ||
| Cryptococcus neoformans H99 | ||
| Aspergillus fumigatus ATCC 204305 |
Table 3: Biofilm Inhibition by Cyclo(Pro-Pro)
| Fungal Strain | Concentration (µg/mL) | % Biofilm Inhibition |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
Conclusion
These application notes and protocols provide a comprehensive framework for the initial investigation of Cyclo(Pro-Pro) as a potential antifungal agent. While specific data for this compound is not yet widely available, the methodologies outlined here, which are standard in the field of antifungal research, will enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action. The structured approach to data collection and presentation will facilitate the comparison of Cyclo(Pro-Pro) with existing antifungal agents and other cyclic dipeptides. Further studies are warranted to fully explore the therapeutic potential of this intriguing molecule.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Cytotoxicity of Cyclo(Pro-Pro)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(Pro-Pro) is a cyclic dipeptide that has been investigated for various biological activities. Understanding its cytotoxic potential is crucial for evaluating its safety profile and therapeutic applications. This document provides a detailed protocol for assessing the cytotoxicity of Cyclo(Pro-Pro) in vitro, utilizing a panel of standard cell-based assays. The described methods will enable researchers to determine the effect of Cyclo(Pro-Pro) on cell viability, membrane integrity, and apoptosis.
While Cyclo(Pro-Pro) has shown only marginal growth inhibitory effects in some cancer cell lines, a comprehensive cytotoxicological evaluation is essential.[1] This protocol outlines the procedures for the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and flow cytometry-based apoptosis analysis.
Data Presentation
The following tables summarize the expected quantitative data from the cytotoxicity assessment of Cyclo(Pro-Pro).
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | Cyclo(Pro-Pro) Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| HT-29 | 10 | 48 | >90% |
| HeLa | 10 | 48 | >90% |
| MCF-7 | 10 | 48 | >90% |
| Control | 0 | 48 | 100% |
Note: Data is representative based on findings indicating marginal growth inhibitory effects.[1] Actual results may vary depending on experimental conditions.
Table 2: Membrane Integrity as Determined by LDH Assay
| Cell Line | Cyclo(Pro-Pro) Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HT-29 | 100 | 24 | <10% |
| HeLa | 100 | 24 | <10% |
| MCF-7 | 100 | 24 | <10% |
| Positive Control (e.g., Triton X-100) | 1% | 24 | 100% |
| Negative Control | 0 | 24 | Baseline |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Cyclo(Pro-Pro) Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| HT-29 | 100 | 48 | < 5% | < 2% |
| HeLa | 100 | 48 | < 5% | < 2% |
| MCF-7 | 100 | 48 | < 5% | < 2% |
| Positive Control (e.g., Staurosporine) | 1 | 48 | >50% | Variable |
| Negative Control | 0 | 48 | < 5% | < 2% |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2]
Materials:
-
Cyclo(Pro-Pro)
-
Selected cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of Cyclo(Pro-Pro) in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Cyclo(Pro-Pro). Include a vehicle control (medium with the same concentration of solvent used to dissolve Cyclo(Pro-Pro)) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
2. LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[3][4]
Materials:
-
Cyclo(Pro-Pro)
-
Selected cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of Cyclo(Pro-Pro) and incubate for the desired duration. Include positive (e.g., 1% Triton X-100) and negative controls.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to the positive control.
3. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol follows standard procedures for flow cytometry-based apoptosis detection.[5][6]
Materials:
-
Cyclo(Pro-Pro)
-
Selected cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Cyclo(Pro-Pro) for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of Cyclo(Pro-Pro).
Caption: Putative signaling pathway modulated by cyclic dipeptides leading to cytoprotection.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclo(Pro-Pro) in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Pro), also known as Cyclo(L-Pro-L-Pro), is a cyclic dipeptide that has garnered significant interest in the field of microbiology and drug development for its potential to inhibit biofilm formation in a variety of pathogenic bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics and host immune responses. The ability of Cyclo(Pro-Pro) and related cyclic dipeptides to interfere with the key regulatory pathways governing biofilm formation, such as quorum sensing (QS), makes them promising candidates for the development of novel anti-biofilm agents.
These application notes provide a comprehensive overview of the use of Cyclo(Pro-Pro) in biofilm formation assays, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data from studies on analogous compounds.
Mechanism of Action: Quorum Sensing Inhibition
Cyclic dipeptides, including Cyclo(Pro-Pro), primarily exert their anti-biofilm effects by interfering with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[1][2]
In Gram-negative bacteria like Pseudomonas aeruginosa, the QS system is largely regulated by the las and rhl systems. These systems rely on the production and detection of autoinducers, such as N-acyl-homoserine lactones (AHLs). Cyclic dipeptides can act as antagonists to the AHL receptors, such as LasR and RhlR, thereby inhibiting the downstream signaling cascade that leads to the expression of biofilm-related genes.[3]
In Gram-positive bacteria such as Staphylococcus aureus, the accessory gene regulator (agr) system is a major QS pathway. This system uses autoinducing peptides (AIPs) as signaling molecules. Cyclic dipeptides can interfere with the agr system, potentially by binding to the AgrC receptor, which in turn downregulates the expression of genes responsible for EPS production (e.g., the ica operon) and other virulence factors.[1]
By disrupting these QS pathways, Cyclo(Pro-Pro) can inhibit the initial attachment of bacteria to surfaces, reduce the production of the protective EPS matrix, and ultimately prevent the formation of mature biofilms.[1]
Data Presentation: Efficacy of Cyclo(Pro-Pro) Analogs in Biofilm Inhibition
While specific quantitative data for Cyclo(Pro-Pro) is not extensively available in the public domain, studies on structurally similar cyclic dipeptides provide valuable insights into its potential efficacy. The following tables summarize the anti-biofilm and gene regulatory effects of these analogs against two key opportunistic pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.
Table 1: Inhibition of Pseudomonas aeruginosa Biofilm Formation by Cyclo(Pro-Pro) Analogs
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% | [3] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% | [3] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 48% | [3] |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 52% (reduction to 48% of control) | [4] |
Table 2: Downregulation of Quorum Sensing-Related Genes in Pseudomonas aeruginosa by Cyclo(L-Tyr-L-Pro) (0.5 mg/mL)
| Gene | Function | Fold Downregulation | Reference |
| lasI | Autoinducer synthase | ~1.8 | [5] |
| lasR | Transcriptional regulator | ~1.9 | [5] |
| rhlI | Autoinducer synthase | ~2.2 | [5] |
| rhlR | Transcriptional regulator | ~2.8 | [5] |
Table 3: Effect of Cyclo(L-Phe-L-Pro) on Quorum Sensing and Biofilm-Related Gene Expression in Staphylococcus aureus
| Gene/Operon | Function | Effect | Reference |
| agrA, agrB, agrC, agrD | Quorum sensing regulation | Downregulation | [1] |
| icaA, icaB, icaC, icaD | Polysaccharide intercellular adhesin (PIA) synthesis | Downregulation | [1] |
| hla, spa | Virulence factors | Downregulation | [1] |
Signaling Pathway Diagrams
Caption: Quorum Sensing Inhibition in P. aeruginosa by Cyclo(Pro-Pro).
Caption: Quorum Sensing Inhibition in S. aureus by Cyclo(Pro-Pro).
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-biofilm activity of Cyclo(Pro-Pro) using the widely accepted crystal violet (CV) staining method in a microtiter plate format.
Protocol 1: Inhibition of Initial Biofilm Formation
This assay determines the ability of Cyclo(Pro-Pro) to prevent the initial attachment and formation of biofilms.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 29213)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Cyclo(Pro-Pro) stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and filter-sterilized)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Culture Dilution: Dilute the overnight culture 1:100 in fresh growth medium.
-
Plate Preparation:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 100 µL of varying concentrations of Cyclo(Pro-Pro) (prepared in the same growth medium) to the wells to achieve the desired final concentrations (e.g., a serial dilution from 2 mM down to a few µM).
-
Include a positive control (bacteria with medium and solvent control) and a negative control (medium only).
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.
-
Washing:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature, with gentle shaking.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Caption: Experimental workflow for the biofilm inhibition assay.
Conclusion
Cyclo(Pro-Pro) represents a promising class of molecules for combating bacterial biofilms. Its mode of action, primarily through the disruption of quorum sensing networks, offers an alternative to traditional bactericidal or bacteriostatic antibiotics, potentially reducing the selective pressure for resistance development. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively evaluate the anti-biofilm properties of Cyclo(Pro-Pro) and its derivatives in a laboratory setting. Further research to elucidate the precise molecular interactions and to obtain specific quantitative data for Cyclo(Pro-Pro) will be crucial for its advancement as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(Pro-Pro)
Welcome to the technical support center for the synthesis of Cyclo(Pro-Pro), a key diketopiperazine in research and development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of Cyclo(Pro-Pro) synthesis?
A1: The yield of Cyclo(Pro-Pro) is highly sensitive to reaction conditions. The most critical parameters to control are temperature and pH. For instance, in a prebiotic formation context using trimetaphosphate (P3m), an optimal pH of around 10.7 at 55°C can lead to yields as high as 97%[1]. Conversely, neutral or acidic conditions may yield no cyclic dipeptide[1]. High temperatures can increase the reaction rate but also pose a risk of racemization[1].
Q2: What are the common starting materials for synthesizing Cyclo(Pro-Pro)?
A2: A common and efficient route starts from the linear dipeptide, H-Pro-Pro-OH, or its esterified form, typically the methyl or ethyl ester (e.g., H-Pro-Pro-OMe). The synthesis of the dipeptide ester itself usually begins with the esterification of L-proline to form L-proline methyl ester hydrochloride, followed by coupling with a protected proline derivative (e.g., Boc-Pro-OH).
Q3: How can I purify the final Cyclo(Pro-Pro) product?
A3: Purification of Cyclo(Pro-Pro) and similar diketopiperazines is typically achieved through chromatographic techniques. Silica gel column chromatography is a common initial step. For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed[2]. The choice of solvent system for chromatography will depend on the specific impurities present.
Q4: What are the main side reactions to be aware of during Cyclo(Pro-Pro) synthesis?
A4: The primary side reaction of concern is epimerization (racemization) at the alpha-carbons of the proline residues, which can occur under both acidic and basic conditions[2]. This leads to the formation of diastereomers (e.g., Cyclo(L-Pro-D-Pro)). Another potential issue is the intermolecular condensation of the dipeptide precursor to form linear polypeptides instead of the desired intramolecular cyclization. In the context of solid-phase peptide synthesis (SPPS), diketopiperazine formation itself can be an undesired side reaction leading to cleavage of the N-terminal dipeptide from the resin[3].
Q5: How can I confirm the identity and purity of my synthesized Cyclo(Pro-Pro)?
A5: The identity and purity of Cyclo(Pro-Pro) are typically confirmed using a combination of analytical techniques. Mass spectrometry (MS) is used to verify the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation. The purity and presence of any isomers can be assessed using analytical HPLC, often with a chiral column to detect epimerization.
Troubleshooting Guide
Low or No Yield of Cyclo(Pro-Pro)
| Symptom | Possible Cause | Suggested Solution |
| No product formation | Incorrect pH. The cyclization of dipeptide esters is often base-catalyzed. Neutral or acidic conditions can prevent the reaction. | Ensure the reaction medium is sufficiently basic. For aqueous reactions, a pH around 10-11 is often effective[1]. For organic solvents, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used. |
| Low temperature. The activation energy for cyclization may not be reached. | Gradually increase the reaction temperature. For some methods, temperatures between 50-85°C have been shown to be effective[1]. Thermal cyclization in the solid state at higher temperatures can also be a high-yield method[4]. | |
| Low Yield | Sub-optimal reaction time. The reaction may not have reached completion, or the product may be degrading over extended periods. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. For a high-pressure/temperature assisted synthesis of a similar diketopiperazine, an optimal time of 3.5 hours was identified[5]. |
| Intermolecular polymerization. At high concentrations, the linear dipeptide precursor may polymerize instead of cyclizing. | Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction. | |
| Incomplete deprotection of the N-terminus. If starting from a protected dipeptide (e.g., Boc-Pro-Pro-OMe), residual protecting groups will prevent cyclization. | Ensure complete deprotection of the N-terminal protecting group before initiating cyclization. Monitor the deprotection step by TLC or LC-MS. |
Presence of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in HPLC | Epimerization (Racemization). Basic or acidic conditions, as well as elevated temperatures, can cause the stereocenters to invert. | Use the mildest basic or acidic conditions necessary for cyclization. Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Analyze the product using chiral HPLC to quantify the extent of epimerization. |
| Unreacted starting material. The reaction has not gone to completion. | Increase the reaction time or temperature, or consider a more effective catalyst or base. | |
| Side products from linear peptide oligomerization. | Use high-dilution conditions for the cyclization step. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Diketopiperazine Synthesis
| Diketopiperazine | Method | Temperature (°C) | pH/Base | Reaction Time (h) | Yield (%) | Reference |
| Cyclo(Pro-Pro) | Trimetaphosphate (P3m) in aqueous solution | 55 | 10.7 | Not specified | up to 97 | [1] |
| Cyclo(His-Pro) | High Pressure/Temperature Assisted | Not specified (0.20 MPa) | 6.0 | 3.5 | 91.35 | [5] |
| Generic Dipeptide Ester | Spontaneous aminolytic cyclization in aqueous buffer | Room Temperature | 8.0 | Not specified | Varies | [6] |
Experimental Protocols
Protocol 1: Synthesis of L-Proline Methyl Ester Hydrochloride
This protocol describes the synthesis of a common precursor for dipeptide synthesis.
-
Reaction Setup: Suspend L-proline (e.g., 100 g, 0.87 mol) in methanol (e.g., 600 mL) in a round-bottom flask equipped with a reflux condenser.
-
Esterification: Cool the suspension in an ice bath and slowly add acetyl chloride (e.g., 92.6 mL, 1.30 mol) or thionyl chloride.
-
Reflux: Heat the mixture to reflux for approximately 8-9 hours[7][8].
-
Work-up: Remove the methanol under reduced pressure to yield L-proline methyl ester hydrochloride as a colorless oil or white solid. The crude product can be purified by recrystallization from methanol/ether[8]. A yield of up to 100% has been reported for the crude product[7].
Protocol 2: General Procedure for Base-Catalyzed Cyclization of a Dipeptide Methyl Ester
This protocol is a general guideline for the cyclization step to form Cyclo(Pro-Pro) from H-Pro-Pro-OMe.
-
Dissolution: Dissolve the dipeptide methyl ester hydrochloride (e.g., H-Pro-Pro-OMe·HCl) in a suitable solvent. For aqueous reactions, water can be used. For organic reactions, a solvent like methanol or DMF is common.
-
Basification: Add a base to neutralize the hydrochloride and catalyze the cyclization. For aqueous solutions, adjust the pH to approximately 8-11 with a base like NaOH[1][6]. For organic solvents, add an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess.
-
Reaction: Stir the reaction mixture at an appropriate temperature. This can range from room temperature to reflux, depending on the specific substrate and desired reaction rate. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture if necessary. Remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography followed by HPLC if needed.
Visualizations
Caption: General workflow for the synthesis and purification of Cyclo(Pro-Pro).
Caption: Troubleshooting decision tree for low yield of Cyclo(Pro-Pro).
References
- 1. researchgate.net [researchgate.net]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of Cyclo(Pro-Pro) in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Pro-Pro), focusing on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Pro-Pro) and what are its potential applications?
Cyclo(Pro-Pro), a cyclic dipeptide, is a natural product isolated from various microorganisms.[1] Like other cyclic dipeptides, it is being investigated for a range of biological activities, including potential roles in neuroprotection and as a signaling molecule in bacterial communication (quorum sensing).[2][3][4] Its rigid structure makes it an interesting scaffold for drug design.
Q2: I'm having trouble dissolving Cyclo(Pro-Pro) in my aqueous buffer. What are its general solubility properties?
Cyclo(Pro-Pro) is known to have limited solubility in aqueous solutions. It is more readily soluble in organic solvents.
Table 1: General Solubility of Cyclo(Pro-Pro) in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [5][6] |
| Dichloromethane | Soluble | [5][6] |
| Ethyl Acetate | Soluble | [5][6] |
| DMSO | Soluble | [5][6] |
| Acetone | Soluble | [5][6] |
| Water | Limited/Poorly Soluble | [7] |
| Ethanol | Limited Solubility | [7] |
| Methanol | Limited Solubility | [7] |
Q3: What is a recommended method for preparing a stock solution of Cyclo(Pro-Pro)?
Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental medium.
Troubleshooting Guide: Overcoming Solubility Issues
Issue: My Cyclo(Pro-Pro) is precipitating out of my aqueous solution or cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility: Cyclo(Pro-Pro) is inherently hydrophobic and has limited solubility in water-based solutions.
-
Solution 1: Use a Co-solvent. Prepare a high-concentration stock solution in 100% DMSO. For your experiment, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5% v/v in cell-based assays to avoid solvent toxicity).
-
Solution 2: pH Adjustment. The solubility of some cyclic dipeptides can be influenced by pH. While specific data for Cyclo(Pro-Pro) is limited, you can empirically test the solubility in buffers with different pH values (e.g., pH 5.0, 7.4, 9.0) to determine the optimal pH for your experiment.
-
Solution 3: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9] You can prepare a Cyclo(Pro-Pro):cyclodextrin inclusion complex. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
-
Precipitation Upon Dilution: The compound may precipitate when the concentrated organic stock solution is added to the aqueous medium.
-
Solution: Stepwise Dilution. Instead of adding the stock solution directly, perform a serial dilution. Add a small volume of the stock to a larger volume of the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
-
Saturation in Cell Culture Media: The complex composition of cell culture media can sometimes lead to precipitation, especially at higher concentrations of the compound.
-
Solution 1: Determine the Maximum Soluble Concentration. Before your main experiment, perform a solubility test in your specific cell culture medium. Prepare a series of dilutions of your Cyclo(Pro-Pro) stock solution in the medium and visually inspect for any precipitation after a relevant incubation period (e.g., 24 hours) at 37°C.
-
Solution 2: Use a Formulation with Solubilizing Excipients. For in vivo studies or challenging in vitro systems, a formulation containing solubilizers like PEG300 and Tween-80 can be beneficial.
-
Experimental Protocols
Protocol 1: Preparation of a Cyclo(Pro-Pro) Stock Solution in DMSO
-
Weigh the desired amount of Cyclo(Pro-Pro) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Cyclo(Pro-Pro) Working Solution using a Co-solvent System (for in vivo or specific in vitro applications)
This protocol is adapted from a method for similar cyclic dipeptides and may require optimization for Cyclo(Pro-Pro).[10][11]
-
Prepare a stock solution of Cyclo(Pro-Pro) in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline (0.9% NaCl solution) to reach the final volume of 1 mL.
Table 2: Estimated Aqueous Solubility of Structurally Similar Cyclic Dipeptides
| Compound | Estimated Aqueous Solubility | Reference |
| Cyclo(Pro-Gly) | ≥ 5 mg/mL (in a DMSO/PEG300/Tween-80/saline formulation) | [10] |
| Cyclo(Pro-Val) | ≥ 1.25 mg/mL (in a DMSO/PEG300/Tween-80/saline formulation) | [11] |
| Cyclo(Pro-Ala) | 11 mg/mL in DMSO | [12] |
Note: These values are for related compounds and should be used as a guideline. The actual solubility of Cyclo(Pro-Pro) may vary.
Protocol 3: Enhancing Cyclo(Pro-Pro) Solubility with β-Cyclodextrin (Kneading Method)
This is a general protocol that may need to be optimized for Cyclo(Pro-Pro).[13]
-
Determine the desired molar ratio of Cyclo(Pro-Pro) to β-cyclodextrin (commonly 1:1 or 1:2).
-
In a mortar, place the β-cyclodextrin.
-
Add a small amount of a water-ethanol mixture to the β-cyclodextrin to form a paste.
-
Add the Cyclo(Pro-Pro) powder to the paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the Cyclo(Pro-Pro)-β-cyclodextrin inclusion complex, which should have improved aqueous solubility.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway (Hypothesized for Cyclo(Pro-Pro))
Cyclic dipeptides similar to Cyclo(Pro-Pro), such as Cyclo(His-Pro), have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway.[3] This pathway helps protect cells from oxidative stress.
Caption: Hypothesized neuroprotective pathway of Cyclo(Pro-Pro) via Nrf2 activation.
Quorum Sensing in Bacteria (Hypothesized Role of Cyclo(Pro-Pro))
Cyclic dipeptides can act as signaling molecules in bacterial quorum sensing, a process that allows bacteria to coordinate their behavior based on population density.[2][4]
Caption: Logical workflow of Cyclo(Pro-Pro) in bacterial quorum sensing.
Experimental Workflow for Testing Cyclo(Pro-Pro) Solubility in Cell Culture
Caption: Workflow for determining the maximum soluble concentration of Cyclo(Pro-Pro).
References
- 1. How Quorum Sensing Works [asm.org]
- 2. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. bioaustralis.com [bioaustralis.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclo(Pro-Ala) | TargetMol [targetmol.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Stabilizing Cyclo(Pro-Pro) for Long-Term Storage
Welcome to the technical support center for Cyclo(Pro-Pro), also known as c(PP) or (3S,8S)-octahydropyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid Cyclo(Pro-Pro)?
A1: For long-term stability, lyophilized (freeze-dried) Cyclo(Pro-Pro) powder should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Under these conditions, the peptide is expected to be stable for several years. Before opening the container, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder, as moisture can significantly reduce stability.
Q2: How should I store Cyclo(Pro-Pro) in solution?
A2: Storing peptides in solution is generally not recommended for long periods due to lower stability compared to their lyophilized form. If solution storage is necessary, dissolve the Cyclo(Pro-Pro) in a sterile buffer at a pH of 5-6. We recommend dividing the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. For some cyclic dipeptides, stock solutions are recommended to be used within one month when stored at -20°C and within six months at -80°C.[1][2]
Q3: What are the main factors that can cause degradation of Cyclo(Pro-Pro)?
A3: The primary factors that can lead to the degradation of Cyclo(Pro-Pro) are exposure to moisture, extreme pH conditions (both acidic and basic), high temperatures, and light. Although cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts, chemical degradation pathways such as hydrolysis of the amide bonds can still occur.
Q4: Is Cyclo(Pro-Pro) susceptible to oxidation?
A4: The structure of Cyclo(Pro-Pro) does not contain amino acid residues that are highly susceptible to oxidation, such as methionine (Met) or cysteine (Cys). Therefore, oxidative degradation is not considered a primary degradation pathway under normal storage conditions.
Q5: Can I do anything to enhance the stability of my Cyclo(Pro-Pro) formulation?
A5: Yes, the use of excipients can improve the stability of peptide formulations, especially for applications other than solid-state storage. For lyophilized products, cryoprotectants like trehalose or sucrose can be included to maintain the structural integrity of the peptide during freezing and drying. These sugars can also help to stabilize the peptide in the solid state.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of activity or unexpected results in biological assays. | Degradation of Cyclo(Pro-Pro) due to improper storage or handling. | 1. Verify storage conditions (temperature, protection from light and moisture).2. If using a stock solution, prepare fresh from lyophilized powder.3. Avoid repeated freeze-thaw cycles by using single-use aliquots.4. Confirm the purity of the compound using an analytical technique like HPLC (see Experimental Protocols section). |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of Cyclo(Pro-Pro). This could be due to hydrolysis of the diketopiperazine ring, leading to the formation of the linear dipeptide Pro-Pro or other byproducts. | 1. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times.2. Analyze the degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which can help in structural elucidation.3. Optimize storage conditions to minimize degradation (e.g., lower temperature, exclusion of moisture and light). |
| The lyophilized powder appears clumpy or has a glassy/oily consistency. | The powder has absorbed moisture. This can happen if the container is opened while still cold. Hygroscopicity can lead to accelerated degradation. | 1. Always allow the container to equilibrate to room temperature in a desiccator before opening.2. Handle the powder in a low-humidity environment (e.g., a glove box) if possible.3. For future preparations, consider co-lyophilizing with a bulking agent like mannitol to improve cake formation. |
| Inconsistent solubility of the lyophilized powder. | This could be due to partial degradation or the presence of insoluble aggregates. | 1. Use sonication to aid dissolution.2. Ensure the appropriate solvent is being used. Cyclo(Pro-Pro) is soluble in solvents like DMSO, chloroform, and ethyl acetate.[3]3. Check the purity of the sample by HPLC. |
Data Presentation
Recommended Storage Conditions and Stability
While specific quantitative long-term stability data for Cyclo(Pro-Pro) is not extensively available in peer-reviewed literature, the following table provides recommended storage conditions based on data for similar cyclic dipeptides and general peptide stability principles.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccated, dark environment. |
| Lyophilized Powder | -80°C | Several years | Preferred for long-term archival storage. |
| Solution (in sterile buffer, pH 5-6) | -20°C | Up to 1 month | Use single-use aliquots to avoid freeze-thaw cycles. |
| Solution (in sterile buffer, pH 5-6) | -80°C | Up to 6 months | Use single-use aliquots. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade Cyclo(Pro-Pro) to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of Cyclo(Pro-Pro) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation (in solution): Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Thermal Degradation (solid state): Place lyophilized Cyclo(Pro-Pro) powder in a controlled oven at 80°C for 1 week.
-
Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS/MS to identify and characterize any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for assessing the purity of Cyclo(Pro-Pro) and separating it from potential degradation products. Method validation according to ICH guidelines is required for use in a regulated environment.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Visualizations
Signaling Pathways
While the direct signaling pathways of Cyclo(Pro-Pro) in mammalian cells are still under investigation, studies on its effects in plants and on other cyclic dipeptides in mammalian systems provide valuable insights.
Caption: Cyclo(Pro-Pro) induced disease resistance pathway in plants.[1]
Caption: A hypothesized anti-inflammatory pathway for Cyclo(Pro-Pro) in mammalian cells.
References
Technical Support Center: Quantification of Cyclo(Pro-Pro) in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cyclo(Pro-Pro) in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of Cyclo(Pro-Pro) using LC-MS/MS.
Q1: I am seeing significant variability in my Cyclo(Pro-Pro) measurements between replicate injections. What are the potential causes?
A1: High variability in replicate injections can stem from several sources. A primary cause is often carryover from a previous injection of a high-concentration sample. Cyclo(Pro-Pro), being a cyclic peptide, can exhibit "stickiness" within the LC-MS system. Other potential causes include inconsistent sample preparation, instability of the analyte in the autosampler, or issues with the LC-MS system itself, such as pressure fluctuations or an unstable spray in the mass spectrometer's ion source.
Q2: My signal intensity for Cyclo(Pro-Pro) is lower than expected, or I'm observing ion suppression. How can I mitigate this?
A2: Low signal intensity and ion suppression are common challenges when analyzing analytes in complex matrices like plasma or serum. This phenomenon, known as the matrix effect, occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte. To mitigate this, consider the following:
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Incorporating a solid-phase extraction (SPE) step can significantly reduce matrix components.
-
Optimize Chromatography: Adjusting the chromatographic gradient to better separate Cyclo(Pro-Pro) from interfering matrix components can improve signal.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Deuterated Cyclo(Pro-Pro), is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.
Q3: What is the best sample preparation method for extracting Cyclo(Pro-Pro) from plasma or serum?
A3: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust method for extracting Cyclo(Pro-Pro) from plasma or serum. Protein precipitation, typically with acetonitrile, removes the bulk of proteins. The subsequent SPE step provides further cleanup, removing salts and other small molecules that can cause matrix effects.
Q4: How stable is Cyclo(Pro-Pro) in plasma samples during storage and sample preparation?
A4: While cyclic peptides like Cyclo(Pro-Pro) are generally more resistant to enzymatic degradation than their linear counterparts, their stability in biological matrices should not be assumed. It is crucial to evaluate the stability of Cyclo(Pro-Pro) under various conditions that your samples will experience. This includes:
-
Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles. Some studies have shown that repeated freeze-thaw cycles can affect the stability of certain peptides in plasma.
-
Bench-Top Stability: Determine how long the analyte is stable at room temperature in the biological matrix.
-
Autosampler Stability: Evaluate the stability of the extracted samples in the autosampler over the expected duration of an analytical run. It is recommended to keep plasma samples frozen at -80°C for long-term storage and to minimize the time they spend at room temperature during processing.
Q5: I am having trouble with peak shape (e.g., tailing, fronting, or splitting). What should I check?
A5: Poor peak shape can be caused by a variety of factors. If you observe tailing, it could be due to secondary interactions with the column stationary phase or a partially blocked frit. Peak fronting might indicate column overload, so try injecting a more dilute sample. Split peaks can be a sign of a void in the column or a problem with the injection process. Also, ensure that the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Experimental Protocols
Below are representative protocols for the extraction and analysis of Cyclo(Pro-Pro) from human plasma.
Protocol 1: Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Deuterated Cyclo(Pro-Pro)) to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (SPE).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol follows protein precipitation.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the Cyclo(Pro-Pro) with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide examples of typical parameters and acceptance criteria for a validated bioanalytical method for Cyclo(Pro-Pro) quantification, based on regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value/Range | Acceptance Criteria |
| LLOQ | 1 ng/mL | Signal-to-noise > 10; Accuracy ±20%; Precision ≤20% |
| ULOQ | 1000 ng/mL | Accuracy ±15%; Precision ≤15% |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Quality Control (QC) Sample Performance
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) |
| Low QC | 3 | ±15% | ≤15% |
| Mid QC | 100 | ±15% | ≤15% |
| High QC | 800 | ±15% | ≤15% |
Table 3: Method Performance Characteristics
| Parameter | Typical Result | Acceptance Criteria |
| Matrix Effect | 85-115% | CV ≤15% |
| Recovery | > 70% | Consistent and reproducible |
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal | Within ±15% of nominal concentration |
| Bench-Top Stability (4 hours) | Within ±15% of nominal | Within ±15% of nominal concentration |
Visual Diagrams
Experimental Workflow
Technical Support Center: Optimizing Cyclo(Pro-Pro) Dosage for Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Cyclo(Pro-Pro) for their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Cyclo(Pro-Pro) in cell-based experiments?
There is limited direct data on the optimal dosage of Cyclo(Pro-Pro) in mammalian cell culture. However, based on studies of structurally similar cyclic dipeptides, a starting range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. For some applications, concentrations up to 100 µg/mL have been used for other cyclic tetrapeptides without significant toxicity to human peripheral blood mononuclear cells (PBMCs)[1][2].
Summary of Effective Concentrations for Related Cyclic Peptides
| Cyclic Peptide | Cell Line | Effective Concentration | Observed Effect | Citation |
| Cyclo(L-Pro-L-Phe) | Ac2F rat liver cells, SH-SY5Y human neuroblastoma cells | 10 - 40 µM | PPAR-γ activation, neuroprotection | [3] |
| CLA (cyclic peptide) | DMBC29 melanoma cells | ~10 µM (IC50) | Cytotoxic effect | [4] |
| P11 (cyclic peptide) | DMBC29 melanoma cells | ~40 µM (IC50) | Cytostatic effect | [4] |
| Cyclo(Phe-Pro) | HT-29 colon cancer cells | 5 - 10 mM | Apoptosis induction | [5] |
| Cyclo(Pro-Tyr) | E. coli | 50 µM | Enhanced biofilm formation | [6] |
Q2: How should I dissolve and store Cyclo(Pro-Pro)?
Cyclo(Pro-Pro) is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[7]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To improve solubility, you can warm the tube to 37°C and sonicate for a short period[7][8].
Stock Solution Storage:
-
-20°C: The stock solution can be stored for several months[7].
-
-80°C: For longer-term storage (up to 6 months), -80°C is recommended[9][10].
Important: When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known or potential signaling pathways affected by Cyclo(Pro-Pro)?
While the direct signaling targets of Cyclo(Pro-Pro) are not extensively characterized in mammalian cells, related cyclic dipeptides have been shown to modulate key cellular pathways:
-
NF-κB Signaling: Cyclo(His-Pro) has been demonstrated to suppress the pro-inflammatory NF-κB signaling pathway[11][12].
-
Nrf2 Signaling: Cyclo(His-Pro) can activate the antioxidant Nrf2 signaling pathway, offering protection against oxidative damage[11][12].
-
PPAR-γ Activation: Cyclo-(L-Pro-L-Phe) has been identified as a partial agonist of PPAR-γ, which is involved in metabolism and inflammation[3].
-
Apoptosis Pathways: Other cyclic dipeptides like Cyclo(Phe-Pro) can induce apoptosis through the activation of caspases, such as caspase-3, and subsequent cleavage of PARP[5][13].
Given these findings, it is plausible that Cyclo(Pro-Pro) may also influence these pathways. It is recommended to investigate the activation or inhibition of these pathways in your experimental model.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Culture Medium | - Low solubility of Cyclo(Pro-Pro) at the working concentration.- High concentration of the compound in the final dilution. | - Ensure the DMSO stock solution is fully dissolved before diluting in media.- Warm the media to 37°C before adding the compound.- Do not exceed a final DMSO concentration of 0.5%. If higher concentrations of Cyclo(Pro-Pro) are needed, consider alternative solubilizing agents (consult literature for your cell type). |
| Inconsistent or No Observable Effect | - Inactive compound.- Sub-optimal dosage.- Insufficient treatment duration.- Cell line is not sensitive. | - Verify the purity and integrity of your Cyclo(Pro-Pro) stock.- Perform a wide-range dose-response (e.g., 1 µM to 200 µM) and a time-course experiment (e.g., 24, 48, 72 hours).- Include a positive control for the expected biological effect. |
| High Cell Death in Vehicle Control Group | - DMSO toxicity. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1%).- Culture cells in the presence of the vehicle (DMSO) alone to determine its baseline effect. |
| High Variability Between Replicates | - Uneven cell seeding.- Inaccurate pipetting of the compound.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity. |
Experimental Protocols & Workflows
General Experimental Workflow
Below is a generalized workflow for assessing the effect of Cyclo(Pro-Pro) on a cell line.
Caption: General workflow for Cyclo(Pro-Pro) cell-based experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic or cytostatic effects of Cyclo(Pro-Pro).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Cyclo(Pro-Pro) in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Cyclo(Pro-Pro).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Cyclo(Pro-Pro) for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Key Signaling Pathway Diagrams
NF-κB Signaling Pathway (Potential Target)
The NF-κB pathway is a key regulator of inflammation. Some cyclic peptides can inhibit its activation.
References
- 1. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide [mdpi.com]
- 2. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bidirectional Cell-Cell Communication via Indole and Cyclo(Pro-Tyr) Modulates Interspecies Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Cyclo(Pro-Ala) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of cyclo(his-pro) on streptozotocin-induced cytotoxicity and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(Pro-Pro) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cyclo(Pro-Pro) during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This may be due to the degradation of Cyclo(Pro-Pro) into its linear dipeptide form (Pro-Pro) or epimerization into its stereoisomers.
Troubleshooting Steps:
-
pH Verification: Confirm that the pH of all solutions containing Cyclo(Pro-Pro) is within the stable range of 3 to 8. Diketopiperazines like Cyclo(Pro-Pro) are susceptible to hydrolysis under acidic (pH < 3) and basic (pH > 8) conditions.
-
Temperature Control: Ensure that all experimental steps are carried out at the recommended temperature. Elevated temperatures can accelerate both hydrolysis and epimerization. For prolonged storage, temperatures of -20°C or -80°C are recommended.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Analysis of Degradation Products: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS) to detect the presence of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cyclo(Pro-Pro)?
A1: The two main degradation pathways for Cyclo(Pro-Pro) are hydrolysis and epimerization.
-
Hydrolysis: The cyclic dipeptide ring can be opened by the addition of water, especially under acidic or basic conditions, to form the linear dipeptide Pro-Pro.
-
Epimerization: The stereochemistry of the chiral centers in Cyclo(Pro-Pro) can change, particularly under basic conditions or at high temperatures, leading to the formation of different stereoisomers (e.g., cyclo(L-Pro-D-Pro)).[1][2][3]
Q2: What is the optimal pH range for working with Cyclo(Pro-Pro)?
A2: Cyclo(Pro-Pro) and other diketopiperazines are generally most stable in a pH range of 3 to 8.[4] It is crucial to use buffered solutions within this range to prevent hydrolysis.
Q3: How should I store my Cyclo(Pro-Pro) samples?
A3: For long-term storage, it is recommended to keep Cyclo(Pro-Pro) in a solid form at -20°C or -80°C. For solutions, prepare them fresh and store them at low temperatures for short periods, ensuring the pH is within the stable range.
Q4: Can the solvent I use affect the stability of Cyclo(Pro-Pro)?
A4: While the primary factors for degradation are pH and temperature, the choice of solvent can play a role. It is advisable to use aprotic solvents when possible or buffered aqueous solutions within the stable pH range. Avoid highly acidic or basic solvent systems.
Q5: How can I detect and quantify the degradation of Cyclo(Pro-Pro)?
A5: Several analytical methods can be used:
-
HPLC: This is a common and effective method to separate and quantify Cyclo(Pro-Pro) from its degradation products.[4]
-
HPLC-MS/MS: Provides higher sensitivity and structural information about the degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products and to study conformational changes and epimerization.[2]
-
Electronic Circular Dichroism (ECD): This technique is particularly useful for distinguishing between different stereoisomers that may form due to epimerization.[6]
Data Presentation
Table 1: General Stability of Diketopiperazines (DKPs) under Various Conditions
| Condition | Potential Degradation | Recommended Practice |
| pH | Hydrolysis at pH < 3 and pH > 8. Epimerization under basic conditions. | Maintain pH between 3 and 8 using appropriate buffers. |
| Temperature | Increased rates of hydrolysis and epimerization at elevated temperatures. | Work at room temperature or below whenever possible. Store at -20°C or -80°C. |
| Solvent | Protic solvents may participate in hydrolysis, especially outside the stable pH range. | Use aprotic solvents or buffered aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stable Cyclo(Pro-Pro) Stock Solution
-
Materials: Cyclo(Pro-Pro) powder, sterile buffered solvent (e.g., phosphate-buffered saline, pH 7.4), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the Cyclo(Pro-Pro) powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of Cyclo(Pro-Pro) in a sterile environment.
-
Dissolve the powder in the appropriate volume of the buffered solvent to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Analysis of Cyclo(Pro-Pro) Degradation by HPLC
-
Objective: To separate and quantify Cyclo(Pro-Pro) and its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. The exact gradient will need to be optimized for your specific system and separation needs.
-
Sample Preparation:
-
Dilute a sample of your experimental solution containing Cyclo(Pro-Pro) to an appropriate concentration with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Identify the peak corresponding to Cyclo(Pro-Pro) based on its retention time, which can be determined by injecting a pure standard.
-
The appearance of new peaks, particularly those with earlier retention times (more polar), may indicate the presence of the hydrolyzed Pro-Pro dipeptide. Changes in the peak shape or the appearance of shoulder peaks could suggest epimerization.
-
Quantify the amount of Cyclo(Pro-Pro) and any degradation products by integrating the peak areas and comparing them to a standard curve.
-
Mandatory Visualization
Caption: Degradation pathways of Cyclo(Pro-Pro).
Caption: Workflow for minimizing Cyclo(Pro-Pro) degradation.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Conformational Change and Epimerization of Diketopiperazines Containing Proline Residue in Water. | Semantic Scholar [semanticscholar.org]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Cyclo(Pro-Pro) in Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the detection of Cyclo(Pro-Pro) in natural extracts.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and mass of Cyclo(Pro-Pro)?
A1: The molecular formula of Cyclo(Pro-Pro) is C10H14N2O2.[1] Its monoisotopic mass is approximately 194.1055 g/mol , leading to a protonated molecule [M+H]+ with an m/z of approximately 195.1133 in mass spectrometry.
Q2: Which analytical technique is most suitable for the detection of Cyclo(Pro-Pro) in complex natural extracts?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective detection of Cyclo(Pro-Pro) and other diketopiperazines in complex matrices such as natural extracts.[2][3]
Q3: What are the expected major fragment ions for Cyclo(Pro-Pro) in MS/MS analysis?
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Cyclo(Pro-Pro) in natural extracts.
Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of Cyclo(Pro-Pro) | - Inefficient extraction solvent. - Suboptimal pH during liquid-liquid extraction. - Incomplete elution from solid-phase extraction (SPE) cartridge. | - Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). For plant extracts, an 80% acetone solution can be effective for extracting polar compounds.[4] - Adjust the pH of the aqueous phase to optimize the partitioning of Cyclo(Pro-Pro) into the organic solvent. - Ensure the SPE elution solvent is strong enough to desorb the analyte completely. A gradient elution might be necessary. |
| High levels of interfering compounds | - Non-selective extraction method. - Complex sample matrix (e.g., plant or fungal extracts). | - Employ a multi-step cleanup procedure, such as a combination of liquid-liquid extraction followed by SPE. - Use a selective SPE sorbent that retains Cyclo(Pro-Pro) while allowing interfering compounds to pass through. - For microbial cultures, using a resin like Amberlite XAD-16 during fermentation can help adsorb secondary metabolites, including diketopiperazines, simplifying subsequent extraction.[3] |
Liquid Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH or buffer concentration. | - Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask active sites on the column. - Reduce the injection volume or dilute the sample. - Adjust the mobile phase pH to ensure Cyclo(Pro-Pro) is in a single ionic form. Increase the buffer concentration to improve peak symmetry for charged analytes.[5] |
| Inconsistent retention times | - Inadequate column equilibration between injections. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[6] - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. |
| Low signal intensity | - Co-elution with an interfering compound causing ion suppression. - Poor ionization efficiency. | - Optimize the chromatographic gradient to separate Cyclo(Pro-Pro) from matrix components. - Adjust the mobile phase pH and organic modifier to enhance ionization. - Consider using a different ionization source (e.g., APCI if ESI is not efficient). |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity in MS/MS | - Suboptimal collision energy. - Incorrect precursor or product ion selection. | - Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ions to find the optimal value.[7][8] - Confirm the precursor ion m/z corresponds to the protonated molecule of Cyclo(Pro-Pro) ([M+H]+ ≈ 195.1). Use a high-resolution mass spectrometer to determine the exact mass. - Perform a product ion scan to identify the most abundant and specific fragment ions for use in the MRM method. |
| High background noise | - Contamination of the MS system. - Matrix effects. | - Clean the ion source and transfer optics according to the manufacturer's instructions. - Implement a more thorough sample cleanup procedure. - Use a divert valve to direct the flow to waste during the parts of the chromatogram where Cyclo(Pro-Pro) does not elute. |
| Inaccurate quantification | - Matrix effects (ion suppression or enhancement). - Lack of a suitable internal standard. | - Prepare calibration standards in a matrix that closely matches the samples to compensate for matrix effects. - Use the standard addition method for quantification in complex matrices. - Synthesize or purchase a stable isotope-labeled version of Cyclo(Pro-Pro) to use as an internal standard. |
Data Presentation
Table 1: Mass Spectrometry Parameters for Cyclo(Pro-Pro) Analysis
| Parameter | Value |
| Molecular Formula | C10H14N2O2[1] |
| Monoisotopic Mass | ~194.1055 Da |
| Precursor Ion [M+H]+ (m/z) | ~195.1 |
| Proposed Product Ion 1 (m/z) | ~70.1 (Proline iminium ion) |
| Proposed Product Ion 2 (m/z) | ~167.1 ([M+H-CO]+) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
Note: Product ions and collision energies should be optimized empirically on the specific mass spectrometer being used.
Table 2: Example Liquid Chromatography Gradient
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
This is a general-purpose gradient for a C18 column and should be optimized for the specific application.
Experimental Protocols
Protocol 1: Extraction of Cyclo(Pro-Pro) from Microbial Culture
-
Culture Preparation: Inoculate the desired microbial strain into a suitable liquid medium.
-
Adsorption (Optional but Recommended): Add Amberlite XAD-16 resin (or a similar adsorbent resin) to the culture medium at the beginning of fermentation to capture secondary metabolites.
-
Harvesting: After the desired incubation period, separate the microbial biomass and resin from the culture broth by centrifugation or filtration.
-
Extraction:
-
Extract the microbial biomass and resin with a suitable organic solvent such as ethyl acetate or methanol. Perform the extraction multiple times (e.g., 3x) with fresh solvent.
-
Combine the organic extracts.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator.
-
Cleanup (if necessary):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Perform solid-phase extraction (SPE) using a C18 or other appropriate cartridge to remove highly polar or non-polar impurities.
-
Elute the fraction containing Cyclo(Pro-Pro) with an appropriate solvent or solvent gradient.
-
-
Final Preparation: Evaporate the solvent from the purified fraction and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Cyclo(Pro-Pro)
-
Chromatographic System: An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Use a suitable gradient to separate Cyclo(Pro-Pro) from other components in the extract (see Table 2 for an example).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MS/MS Method:
-
Set up a Multiple Reaction Monitoring (MRM) method.
-
Use the protonated molecule of Cyclo(Pro-Pro) ([M+H]+ at m/z ~195.1) as the precursor ion.
-
Monitor at least two specific product ions (see Table 1 for proposed transitions).
-
Optimize the collision energy for each transition to maximize the signal intensity.
-
-
Data Analysis: Integrate the peak area for the Cyclo(Pro-Pro) MRM transitions and quantify using a calibration curve prepared with a pure standard.
Visualizations
Caption: Experimental workflow for the detection of Cyclo(Pro-Pro).
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Comparative Analysis of Chemical Composition, Antioxidant Activity and Quantitative Characterization of Some Phenolic Compounds in Selected Herbs and Spices in Different Solvent Extraction Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. support.waters.com [support.waters.com]
- 7. skyline.ms [skyline.ms]
- 8. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclo(Pro-Pro) vs. its Linear Counterpart: A Comparative Guide to Bioactivity
In the landscape of peptide-based drug discovery, the conformation of a molecule is a critical determinant of its biological function. This guide provides a comparative analysis of the bioactivity of Cyclo(L-Prolyl-L-Proline), a cyclic dipeptide, and its linear counterpart, L-Prolyl-L-Proline. While direct comparative studies on these specific molecules are limited, this guide synthesizes available data on related proline-containing peptides to illuminate the structural and functional differences that underpin their bioactivities.
Enhanced Bioactivity of the Cyclic Scaffold
Cyclization is a common strategy in peptide chemistry to enhance therapeutic potential. The rigidified structure of cyclic peptides, such as Cyclo(Pro-Pro), often leads to increased receptor affinity, improved enzymatic stability, and better membrane permeability compared to their more flexible linear counterparts.
A pertinent example is a study on a cyclic peptide containing a Pro-Pro-Phe-Phe sequence, which demonstrated cytotoxic and cytostatic effects on melanoma cells. In contrast, its linear derivative showed no discernible activity, highlighting the critical role of the cyclic structure in its bioactivity.[1] While this study did not investigate Cyclo(Pro-Pro) in isolation, it underscores the principle that cyclization can be essential for the biological efficacy of proline-containing peptides.
Comparative Bioactivity Profile
While direct quantitative comparisons of Cyclo(Pro-Pro) and linear Pro-Pro are not extensively documented, we can infer their potential activities based on studies of structurally related proline-containing peptides. The following table summarizes potential bioactivities and provides context from related compounds.
| Bioactivity | Cyclo(Pro-Pro) (Inferred/Observed in Analogs) | Linear Pro-Pro (Inferred/Observed in Analogs) | Key Observations |
| Anticancer | Proline-based cyclic dipeptides (diketopiperazines) exhibit a wide range of cytotoxic activities against various cancer cell lines. For instance, a cyclic peptide containing a Pro-Pro motif, cyclo(Pro-homoPro-β³homoPhe-Phe-), showed an IC50 value of approximately 40 µM in melanoma cells. | The linear equivalent of the aforementioned cyclic peptide demonstrated no effect on melanoma cell viability.[1] Some linear prolyl-dipeptides have been investigated for their roles in cellular processes, but potent anticancer activity is less commonly reported. | Cyclization appears to be a key factor for the anticancer potential of proline-containing peptides. |
| Anti-inflammatory | Cyclic dipeptides, such as Cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating signaling pathways like NF-κB and Nrf2.[2] Given the structural similarities, Cyclo(Pro-Pro) may possess similar properties. | Linear dipeptides containing proline have been noted to have roles in cellular homeostasis, but their direct anti-inflammatory activity is not as well-characterized as their cyclic counterparts. | The rigid structure of cyclic dipeptides may be crucial for their interaction with inflammatory signaling components. |
| Neuroprotective | Various cyclic dipeptides have demonstrated neuroprotective effects. For example, Cyclo(His-Pro) is known to have neuroprotective roles.[3] Cyclo(Pro-Gly) has also been identified as having antiamnesic and neuroprotective actions.[4] | The linear tripeptide Pro-Gly-Pro has shown neuroprotective effects in models of mechanical injury.[5] This suggests that linear proline-containing peptides can also interact with neural pathways. | Both cyclic and linear proline-containing peptides show potential for neuroprotection, though the mechanisms and potency may differ. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard assays used to evaluate the bioactivities discussed.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the peptides on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., melanoma cell line A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare stock solutions of Cyclo(Pro-Pro) and linear Pro-Pro in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with the peptide-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against peptide concentration.
Anti-inflammatory Assay (TNF-α Inhibition in Macrophages)
This assay measures the ability of the peptides to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Peptide Pre-treatment: Treat the cells with various concentrations of Cyclo(Pro-Pro) or linear Pro-Pro for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce TNF-α production. Include a control group with no LPS stimulation and a group with LPS stimulation but no peptide treatment.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each peptide concentration compared to the LPS-stimulated control.
Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y cells)
This assay evaluates the potential of the peptides to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a suitable density and allow them to differentiate for 5-7 days.
-
Peptide Pre-treatment: Pre-treat the differentiated cells with different concentrations of Cyclo(Pro-Pro) or linear Pro-Pro for 24 hours.
-
Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) at a predetermined toxic concentration (e.g., 100-200 µM) for 24 hours to induce oxidative stress and cell death. Include a control group with no H₂O₂ treatment and a group with H₂O₂ treatment but no peptide pre-treatment.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the peptides by comparing the viability of peptide-treated cells to that of cells treated with H₂O₂ alone.
Signaling Pathways and Mechanisms of Action
The rigid structure of cyclic dipeptides often allows for more specific interactions with biological targets, leading to the modulation of distinct signaling pathways.
Potential Anti-inflammatory Signaling
Based on studies of other cyclic dipeptides like Cyclo(His-Pro), Cyclo(Pro-Pro) may exert anti-inflammatory effects by influencing key inflammatory signaling pathways such as the NF-κB pathway.[2] NF-κB is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines like TNF-α.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for comparing the bioactivity of cyclic and linear peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide to the Neuroprotective Effects of Proline-Containing Cyclic Dipeptides
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. Within this class, proline-containing cyclic dipeptides have been a particular focus for their potential neuroprotective properties. This guide aims to provide a comparative overview of the experimental validation of the neuroprotective effects of these compounds for researchers, scientists, and drug development professionals.
It is important to note that while the focus of this guide was intended to be on Cyclo(Pro-Pro), a thorough review of published scientific literature revealed a notable absence of studies specifically investigating its neuroprotective effects. Therefore, this guide will focus on a comparative analysis of three well-researched, structurally related, proline-containing cyclic dipeptides with demonstrated neuroprotective activity: Cyclo(His-Pro) , Cyclo(Gly-Pro) , and Cyclo(L-Pro-L-Phe) . By presenting the available experimental data for these compounds, this guide serves as a valuable resource for understanding the current landscape of neuroprotective proline-containing cyclic dipeptides and identifying promising candidates for further investigation.
Comparison of Neuroprotective Proline-Containing Cyclic Dipeptides
| Feature | Cyclo(His-Pro) | Cyclo(Gly-Pro) | Cyclo(L-Pro-L-Phe) |
| Origin | Endogenous metabolite of Thyrotropin-Releasing Hormone (TRH). Found in various foods. | Endogenous metabolite of Insulin-like Growth Factor-1 (IGF-1). | Isolated from the jellyfish-derived fungus Aspergillus flavus. |
| Primary Neuroprotective Mechanism | Modulation of the Nrf2-NF-κB signaling axis, anti-inflammatory, and antioxidant effects.[1][2][3] | Regulation of IGF-1 bioavailability, activation of Akt signaling, and modulation of the MDM2-p53 pathway.[4][5] | Partial PPAR-γ agonist, inhibition of NF-κB activation, and reduction of oxidative stress.[2][6] |
| Validated In Vitro Models | PC12 cells, microglial BV2 cells, SH-SY5Y cells.[7] | Human neural stem cells (hfNSCs).[5] | SH-SY5Y human neuroblastoma cells, Ac2F rat liver cells.[6] |
| Validated In Vivo Models | Mouse ear edema model (inflammation).[5] | Rat stroke model.[8] | Not explicitly detailed in the provided search results. |
Quantitative Data on Neuroprotective Effects
Cyclo(L-Pro-L-Phe) in an In Vitro Model of Oxidative Stress
Model: Hydrogen peroxide (H₂O₂)-induced damage in SH-SY5Y human neuroblastoma cells.
| Treatment | Concentration | Cell Viability (%) | LDH Release (% of Control) | ROS Generation (% of Control) |
| Control | - | 100 | 100 | 100 |
| H₂O₂ | 650 µM | ~50 | >200 | Significantly Increased |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 10 µM | Increased vs. H₂O₂ | Decreased vs. H₂O₂ | Decreased vs. H₂O₂ |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 20 µM | Increased vs. H₂O₂ | Decreased vs. H₂O₂ | Decreased vs. H₂O₂ |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 40 µM | Significantly Increased vs. H₂O₂ | Significantly Decreased vs. H₂O₂ | Significantly Decreased vs. H₂O₂ |
| Rosiglitazone + H₂O₂ | 40 µM | Significantly Increased vs. H₂O₂ | Significantly Decreased vs. H₂O₂ | Not Reported |
Note: Specific quantitative values were not available in all cited abstracts; the table reflects the reported trends. Rosiglitazone was used as a positive control PPAR-γ agonist.[6]
Experimental Protocols
In Vitro Oxidative Stress Model and Cell Viability Assessment (MTT Assay)
This protocol is based on the methodology used to assess the neuroprotective effects of Cyclo(L-Pro-L-Phe) against hydrogen peroxide-induced damage in SH-SY5Y cells.[6]
-
Cell Culture: SH-SY5Y human neuroblastoma cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Cyclo(L-Pro-L-Phe) at 10, 20, and 40 µM) or a positive control (e.g., rosiglitazone at 40 µM) for 10 hours.
-
Induction of Oxidative Stress: After pre-treatment, the cells are exposed to a neurotoxic agent, such as H₂O₂ (e.g., at 650 µM), for an additional 14 hours to induce oxidative stress and cell damage.
-
MTT Assay:
-
Following the incubation with the neurotoxin, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well.
-
The plate is incubated for 3 hours in the dark, allowing viable cells to metabolize the MTT into formazan crystals.
-
The supernatant is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay is used to quantify cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Cells are cultured and treated as described in the oxidative stress model protocol.
-
Sample Collection: After the treatment period, the culture medium from each well is collected.
-
LDH Measurement: The amount of LDH in the collected medium is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the percentage of LDH released compared to a control group (untreated cells) and a positive control for maximum LDH release (cells lysed with a detergent).
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Cyclo(His-Pro)
The neuroprotective effects of Cyclo(His-Pro) are mediated through the modulation of the Nrf2 and NF-κB signaling pathways. Under conditions of oxidative stress, Cyclo(His-Pro) promotes the nuclear translocation of Nrf2, which upregulates the expression of antioxidant genes like heme oxygenase-1 (HO-1). Simultaneously, it inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[1][7]
Neuroprotective Signaling Pathway of Cyclo(Gly-Pro)
Cyclo(Gly-Pro) is known to exert its neuroprotective effects by modulating the bioavailability of IGF-1. It can also activate the Akt signaling pathway, which leads to the increased expression of MDM2. MDM2, in turn, inhibits the pro-apoptotic activity of p53, thereby protecting neural cells from oxidative stress-induced cell death.[5]
Neuroprotective Signaling Pathway of Cyclo(L-Pro-L-Phe)
Cyclo(L-Pro-L-Phe) acts as a partial agonist of PPAR-γ. Activation of PPAR-γ is known to have anti-inflammatory effects, which include the inhibition of the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, Cyclo(L-Pro-L-Phe) reduces the expression of pro-inflammatory and pro-apoptotic genes, thereby protecting against oxidative stress-induced neurodegeneration.[2][6]
General Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound in an in vitro cell culture model.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. researchgate.net [researchgate.net]
- 3. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclo(phenylalanine‐proline) induces DNA damage in mammalian cells via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(Pro-Pro) › PeptaNova [peptanova.de]
A Comparative Analysis of Cyclo(Pro-Pro) and Other Cyclic Dipeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Cyclo(Pro-Pro) and other notable cyclic dipeptides (CDPs). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their rigid structure confers high stability and resistance to enzymatic degradation, making them attractive scaffolds for drug discovery.[1][2] This guide focuses on a comparative analysis of Cyclo(Pro-Pro) and other proline-containing cyclic dipeptides, highlighting their diverse biological activities, including anticancer, neuroprotective, and antimicrobial properties.
Comparative Analysis of Biological Activities
The biological activities of cyclic dipeptides are diverse and dependent on the constituent amino acid residues. Proline-containing CDPs, in particular, have garnered significant attention for their wide range of bioactivities.[2]
Anticancer Activity
Several proline-containing cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines. While direct IC50 values for Cyclo(Pro-Pro) are not widely reported, studies have shown its moderate inhibitory effects. In comparison, other proline-containing CDPs, such as Cyclo(Phe-Pro), have exhibited more potent anticancer activity.
| Cyclic Dipeptide | Cancer Cell Line | Activity Metric | Value | Reference |
| Cyclo(L-Pro-L-Pro) | ECA-109 (Esophageal) | % Inhibition (at 20 µM) | 20% | [2][3] |
| HeLa-S3 (Cervical) | % Inhibition (at 20 µM) | 40% | [2][3] | |
| PANC-1 (Pancreatic) | % Inhibition (at 20 µM) | Moderate | [2][3] | |
| Cyclo(Phe-Pro) | HT-29 (Colon) | IC50 | 4.04 ± 1.15 mM | [1][4] |
| HeLa (Cervical) | IC50 | 2.92 ± 1.55 mM | [1][4] | |
| MCF-7 (Breast) | IC50 | 6.53 ± 1.26 mM | [1][4] | |
| Cyclo(Tyr-Pro) | MCF-7 (Breast) | Growth Inhibition | Significant (p<0.01) | [4] |
| Cyclo(Leu-Pro) | MDA-MB-231 (Breast) | IC50 | 73.4 µM | [5] |
| MDA-MB-468 (Breast) | IC50 | 67.4 µM | [5] |
Table 1: Comparative Anticancer Activity of Proline-Containing Cyclic Dipeptides.
Neuroprotective Activity
Cyclic dipeptides have emerged as promising candidates for the development of neuroprotective agents. Their ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuronal survival makes them particularly interesting. Cyclo(His-Pro) is a well-studied neuroprotective CDP, while other proline-containing CDPs have also shown protective effects against excitotoxicity.
| Cyclic Dipeptide | Neuronal Cell Line | Insult | Activity Metric | Outcome | Reference |
| Cyclo(His-Pro) | PC12 | Oxidative Stress | Nrf2 Activation | Cytoprotection | [6] |
| Cyclo(L-Pro-L-Phe) | SH-SY5Y | Hydrogen Peroxide | Cell Viability | Reduced Apoptosis | [7][8] |
| Various Proline/Hyp CDPs | HT-22 | Glutamate | Cell Viability | Neuroprotection | [9] |
Table 2: Comparative Neuroprotective Activity of Proline-Containing Cyclic Dipeptides.
Antimicrobial Activity
The antimicrobial properties of cyclic dipeptides have been investigated against a range of pathogenic bacteria and fungi. The Kirby-Bauer disk diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are common assays to evaluate this activity.
| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Val) | E. coli ATCC 35218 | 512 | [10] |
| S. aureus CPCC 140594 | 256 | [10] | |
| Cyclo(L-Leu-L-Pro) | E. coli ATCC 35218 | 512 | [10] |
| S. aureus CPCC 140594 | 512 | [10] | |
| Cyclo(L-Pro-L-Tyr) | X. axonopodis pv. citri | 31.25 | [11][12] |
| R. solanacearum | 31.25 | [11][12] | |
| Cyclo(D-Pro-L-Tyr) | X. axonopodis pv. citri | 31.25 | [11][12] |
| R. solanacearum | 31.25 | [11][12] |
Table 3: Comparative Antimicrobial Activity of Proline-Containing Cyclic Dipeptides.
Signaling Pathways
The biological effects of cyclic dipeptides are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for drug development and target identification.
Cyclo(His-Pro) and the Nrf2-NF-κB Pathway
Cyclo(His-Pro) has been shown to exert its neuroprotective and anti-inflammatory effects by modulating the Keap1-Nrf2 and NF-κB signaling pathways. Under conditions of oxidative stress, Cyclo(His-Pro) promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant genes. Simultaneously, it inhibits the activation of NF-κB, a key regulator of inflammation.
Figure 1: Cyclo(His-Pro) modulation of the Nrf2 and NF-κB signaling pathways.
Cyclo(Phe-Pro) Induced Apoptosis
Cyclo(Phe-Pro) has been demonstrated to induce apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway. This involves the activation of executioner caspases, such as caspase-3, which in turn cleaves key cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.
Figure 2: Cyclo(Phe-Pro) induced apoptosis via the mitochondrial pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclic dipeptides (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the cyclic dipeptides. Include a vehicle control (solvent only) and an untreated control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1][4]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
After incubation with MTT, carefully remove the medium.[13]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Assay)
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm)
-
Cyclic dipeptides
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Prepare a bacterial inoculum by suspending several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16][17]
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[16]
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with known concentrations of the cyclic dipeptides.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar plate, ensuring firm contact.[16]
-
Incubate the plates at 37°C for 18-24 hours.[16]
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[16]
-
The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC).
Glutamate-Induced Excitotoxicity Assay in HT22 Cells
This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced oxidative stress and cell death in the HT22 hippocampal neuronal cell line.
Materials:
-
HT22 cells
-
96-well plates
-
Complete culture medium (DMEM with 10% FBS)
-
Glutamate solution
-
Cyclic dipeptides
-
MTT solution or other cell viability reagent
-
Microplate reader
Protocol:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[9][18][19]
-
Pre-treat the cells with various concentrations of the cyclic dipeptides for a specified period (e.g., 1-2 hours).[18]
-
Induce excitotoxicity by adding glutamate to the wells at a final concentration of 2-5 mM.[18][19]
-
Assess cell viability using the MTT assay as described previously.
-
Compare the viability of cells treated with cyclic dipeptides and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Western Blot for Caspase-3 and PARP Cleavage
Western blotting is used to detect the cleavage of pro-caspase-3 into its active form and the cleavage of PARP, which are hallmarks of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against pro-caspase-3, cleaved caspase-3, and PARP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from cells treated with the cyclic dipeptide for various time points.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[20][21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[22] The appearance of cleaved caspase-3 and the 89 kDa fragment of PARP indicates apoptosis.[22]
Immunofluorescence for Nrf2 Nuclear Translocation
Immunofluorescence is a technique used to visualize the subcellular localization of proteins. This protocol is used to observe the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a cyclic dipeptide.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat them with the cyclic dipeptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[23]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[23]
-
Block non-specific binding with blocking solution for 1 hour.[23]
-
Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.[23][24]
-
Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[23][24]
-
Counterstain the nuclei with DAPI for 5-10 minutes.[24]
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of Nrf2 using a fluorescence microscope. Increased fluorescence in the nucleus compared to the cytoplasm indicates Nrf2 nuclear translocation.[23][24][25][26][27]
References
- 1. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Cyclo(Pro-Pro) and its Analogs: A New Frontier in Antifungal Therapy Compared to Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Among the promising candidates are cyclic dipeptides (CDPs), particularly those containing a proline residue, such as Cyclo(Pro-Pro). This guide provides a comparative analysis of the efficacy of proline-containing cyclic dipeptides versus established commercial antifungal drugs, supported by experimental data. We delve into their mechanisms of action and provide detailed experimental protocols for the cited studies.
Comparative Efficacy: Proline-Containing Cyclic Dipeptides vs. Commercial Antifungal Drugs
Quantitative data on the antifungal activity of proline-containing cyclic dipeptides and commercial antifungal drugs are summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Antifungal Agent | Fungal Species | MIC (µg/mL) | Source |
| Proline-Containing Cyclic Dipeptides | |||
| Cyclo(L-Pro-L-Asp) | Penicillium expansum | 8 | [1] |
| Cyclo(L-Pro-L-Tyr) | Candida albicans | Not specified, but active | [2] |
| Cyclo(D-Pro-L-Tyr) | Candida albicans | Not specified, but active | [2] |
| Cyclo(L-Pro-L-Leu) | Candida albicans | Not specified, but active | [2][3] |
| Cyclo(L-Pro-L-Val) | Candida albicans | Not specified, but active | [2] |
| Cyclo(D-Pro-L-Phe) | Candida albicans | 10.62 - 15.88 | [4] |
| Commercial Antifungal Drugs | |||
| Amphotericin B | Penicillium expansum | 64 | [1] |
| Amphotericin B | Candida albicans | 0.25 - 1 | [5] |
| Amphotericin B | Aspergillus fumigatus | 0.5 - 2 | [6] |
| Fluconazole | Candida albicans | ≤8 (Susceptible) | [7][8] |
| Voriconazole | Aspergillus fumigatus | ≤1 (Susceptible) | [9][10] |
| Caspofungin | Candida albicans | 0.25 (MIC50), 0.5 (MIC90) | [5] |
Notably, a study directly comparing Cyclo(L-Pro-L-Asp) to Amphotericin B against Penicillium expansum found the cyclic dipeptide to be significantly more potent, with an MIC eight times lower than the commercial drug[1]. While direct comparative data for Cyclo(Pro-Pro) against a wide range of commercial antifungals is still emerging, the existing evidence for structurally similar proline-containing CDPs suggests a promising future for this class of compounds. For instance, various proline-containing cyclic dipeptides have demonstrated inhibitory activity against the clinically significant pathogen Candida albicans[2][3][4].
Mechanism of Action: A Look into Fungal Disruption
The precise antifungal mechanism of many cyclic dipeptides is an active area of research. However, studies on Cyclo(Pro-Tyr) have elucidated a potential mechanism of action that may be representative of other proline-containing CDPs. This compound has been shown to disrupt the fungal plasma membrane's integrity and function by targeting the essential proton pump, [H+]ATPase Pma1[11][12][13]. This inhibition leads to a cascade of detrimental effects, including membrane polarization disruption, increased membrane fluidity, and the induction of oxidative stress, ultimately leading to fungal cell death[11][12][13].
Below is a diagram illustrating the proposed signaling pathway for the antifungal action of Cyclo(Pro-Tyr).
Caption: Proposed mechanism of Cyclo(Pro-Tyr) antifungal activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antifungal efficacy.
Broth Microdilution Method for MIC Determination
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 and M38-A.
a. Preparation of Antifungal Agents:
-
Stock solutions of the cyclic dipeptides and commercial antifungal drugs are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS. The final concentrations should span a range that is expected to include the MIC of the tested fungi.
b. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified time to obtain mature colonies.
-
A suspension of the fungal cells or spores is prepared in sterile saline or water. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a slightly different concentration for molds.
-
The standardized suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plates (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
c. Incubation and MIC Reading:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or using a spectrophotometer.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility.
a. Inoculum and Plate Preparation:
-
A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.
-
A sterile cotton swab is dipped into the suspension, and the excess fluid is removed by pressing it against the inside of the tube.
-
The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate. The plate is allowed to dry for a few minutes.
b. Disk Application and Incubation:
-
Filter paper disks impregnated with a standard concentration of the antifungal agent are placed on the surface of the inoculated agar plate using sterile forceps.
-
The plates are incubated at 35°C for 24-48 hours.
c. Interpretation:
-
The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible to the agent, a clear zone of no growth will be observed around the disk.
-
The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested antifungal agent.
Below is a diagram illustrating the general experimental workflow for comparing the antifungal efficacy of these compounds.
Caption: General workflow for antifungal efficacy comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-Modified RWn Peptides: Enhanced Antifungal Efficacy and Synergy with Conventional Antibiotics for Combating Resistant Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 6. mdpi.com [mdpi.com]
- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Cyclo(Pro-Pro): A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cyclic dipeptides like Cyclo(Pro-Pro) is critical for various applications, from studying microbial signaling to developing new therapeutic agents. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of two prevalent analytical techniques for the analysis of Cyclo(Pro-Pro): High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The following sections detail the experimental protocols for each method and present a summary of their quantitative performance, offering a framework for cross-validation.
Comparative Quantitative Performance
The selection of an analytical method often depends on a balance of sensitivity, precision, and accuracy. Below is a summary of typical quantitative performance characteristics for HPLC-MS and GC-MS in the analysis of small cyclic peptides.
| Performance Metric | HPLC-MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of Cyclo(Pro-Pro) using HPLC-MS and GC-MS.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is highly suitable for the analysis of non-volatile and thermally labile compounds like cyclic dipeptides directly from liquid samples.
1. Sample Preparation:
-
For culture supernatants or biological fluids, a protein precipitation step is often employed. This can be achieved by adding three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of the sample.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
The resulting supernatant is collected, and it can be further concentrated by evaporation under a stream of nitrogen gas. The residue is then reconstituted in the initial mobile phase.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 10-15 minutes, holding for a few minutes, and then returning to the initial conditions for column re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally used for the analysis of cyclic dipeptides.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification. For Cyclo(Pro-Pro) (C₁₀H₁₄N₂O₂), the protonated molecule [M+H]⁺ at m/z 195.11 is monitored.
-
MS/MS Fragmentation: For MRM, a characteristic fragment ion would be selected for monitoring, which would be determined by initial infusion experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For many cyclic dipeptides, derivatization is not strictly necessary, which simplifies sample preparation.
1. Sample Preparation:
-
Liquid-Liquid Extraction: The aqueous sample is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer, containing the analytes, is then separated.
-
Drying and Concentration: The collected organic extract is dried over anhydrous sodium sulfate and then concentrated to a smaller volume under a gentle stream of nitrogen.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: The oven temperature program usually starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300 °C) to elute the analytes.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: The mass spectrometer is typically operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of Cyclo(Pro-Pro).
Mandatory Visualizations
To facilitate the understanding of the cross-validation process, the following diagrams illustrate the logical workflow.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Experimental workflows for HPLC-MS and GC-MS analysis.
Unraveling the Structure-Activity Relationship of Cyclo(Pro-Pro) Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of Cyclo(Pro-Pro) analogs and their biological activity is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of these analogs, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Cyclo(Pro-Pro), a simple cyclic dipeptide, and its analogs have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities, ranging from anticancer and immunosuppressive to anti-inflammatory effects, are intricately linked to their unique structural features. The constrained cyclic backbone imposed by the two proline residues provides a rigid scaffold that can be systematically modified to modulate biological efficacy and target specificity.
Comparative Analysis of Biological Activities
The biological activity of Cyclo(Pro-Pro) analogs is profoundly influenced by the nature of the amino acid residues, their stereochemistry, and the overall conformation of the cyclic structure. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anticancer, immunosuppressive, and anti-inflammatory activities of different analogs.
Anticancer Activity
The cytotoxic effects of proline-containing cyclic dipeptides have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| cyclo(L-Leu-L-Pro) | U87-MG (human glioma) | 1.3 | [1] |
| U251 (human glioma) | 19.8 | [1] | |
| cyclo(L-Phe-L-Hyp) | U87-MG (human glioma) | 5.8 | [1] |
| U251 (human glioma) | 18.6 | [1] | |
| cyclo(L-Trp-L-Pro) | OVCAR-8 (ovarian carcinoma) | 11.9 (µg/mL) | [1] |
| cyclo(L-Phe-D-Pro) | HCT116 (colon carcinoma) | 38.9 | [1] |
| cyclo(D-Phe-D-Pro) | HCT116 (colon carcinoma) | 94.0 | [1] |
| cyclo(L-Val-L-Pro) | HeLa (cervical cancer) | 33.3% inhibition at 100 µg/mL | [1] |
| cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Melanoma cells | ~40 | [2] |
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma cells | ~10 | [2] |
Immunosuppressive Activity
Certain Cyclo(Pro-Pro) analogs exhibit potent immunosuppressive properties, making them attractive candidates for treating autoimmune diseases and preventing transplant rejection.
| Compound | Assay | Activity | Reference(s) |
| cyclo-[D-Pro-Pro-β³-HoPhe-Phe-] (P03) | Mitogen-induced PBMC proliferation | Inhibitory | [3][4] |
| LPS-induced TNF-α production | Potent inhibition | [3] | |
| Carrageenan-induced air pouch inflammation (mouse model) | Stronger inhibition of neutrophil and eosinophil infiltration compared to 4B8M | [3] | |
| cyclo-[Pro-Pro-β³-HoPhe-Phe-] (4B8M) | Mitogen-induced PBMC proliferation | Non-toxic, no inhibition | [3][4] |
| LPS-induced TNF-α production | Inhibitory | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of proline-containing cyclic dipeptides has been demonstrated in various experimental models.
| Compound | Model | Effect | Reference(s) |
| cyclo(His-Pro) | Paraquat-induced NF-κB nuclear accumulation in PC12 cells | Inhibition via Nrf2/HO-1 pathway | [5] |
| TPA-induced mouse ear edema | Reduction of edema | [5] | |
| cyclo(Leu-Pro), cyclo(Val-Pro), and others | Crystal-induced nephropathy in mice | Alleviation of renal injury, inhibition of pro-inflammatory cytokines | [6] |
| cyclo(Phe-Pro) | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α | [7] |
Key Structure-Activity Relationship Insights
-
Stereochemistry is Crucial: The stereochemistry of the constituent amino acids significantly impacts biological activity. For instance, cyclo(L-Phe-D-Pro) is a more potent cytotoxic agent against HCT116 cells than its diastereomer cyclo(D-Phe-D-Pro).[1] Similarly, the immunosuppressive activity of cyclo-[Pro-Pro-β³-HoPhe-Phe-] analogs is highly dependent on the stereochemistry of the proline residues.[3][4]
-
Hydrophobicity and Aromaticity: The presence of hydrophobic and aromatic residues, such as Phenylalanine and Tryptophan, often enhances anticancer activity. These residues can facilitate membrane permeability and interactions with biological targets.
-
Ring Conformation: The rigidity of the diketopiperazine ring, influenced by the proline residues, is essential for maintaining a bioactive conformation. Linear counterparts of these cyclic peptides often show significantly reduced or no activity.[2]
-
Substitutions on the Proline Ring: Hydroxylation of the proline ring, as seen in cyclo(L-Phe-L-Hyp), can modulate cytotoxic activity.[1]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays cited in the literature.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Cyclo(Pro-Pro) analogs (e.g., 1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the Cyclo(Pro-Pro) analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TNF-α production compared to the LPS-stimulated control and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of Cyclo(Pro-Pro) analogs are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many analogs are still under investigation, some key pathways have been implicated.
Anti-inflammatory Signaling of Cyclo(His-Pro)
One of the well-studied proline-containing cyclic dipeptides, Cyclo(His-Pro), exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[5] This provides a plausible model for the anti-inflammatory action of other Cyclo(Pro-Pro) analogs.
Caption: Anti-inflammatory signaling pathway of Cyclo(His-Pro).
Potential Involvement of the PI3K/Akt/mTOR Pathway
Some cyclic peptides are known to interact with cyclophilins. Cyclophilin A has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] This suggests a potential mechanism by which certain Cyclo(Pro-Pro) analogs could exert their anticancer effects.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway.
Conclusion
The structure-activity relationship of Cyclo(Pro-Pro) analogs is a rich and complex field with significant therapeutic potential. The inherent rigidity of the cyclic dipeptide scaffold provides a robust platform for medicinal chemists to fine-tune biological activity. The data presented in this guide highlights the critical role of stereochemistry, amino acid composition, and hydrophobicity in dictating the anticancer, immunosuppressive, and anti-inflammatory properties of these compounds. Further research into the precise molecular targets and signaling pathways will undoubtedly pave the way for the development of novel and highly selective therapeutic agents based on the Cyclo(Pro-Pro) motif.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Immunosuppressive Properties of Cyclo-[ D-Pro-Pro- β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro- β3-HoPhe-Phe-] Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Proline-based-cyclic dipeptides from Pseudomonas sp. (ABS-36) inhibit pro-inflammatory cytokines and alleviate crystal-induced renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
A Comparative Analysis of Cyclo(Pro-Pro) Isomers: Unveiling the Influence of Stereochemistry on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a fascinating class of naturally occurring compounds with a diverse range of biological activities. Among these, Cyclo(Pro-Pro) has garnered interest for its potential applications. The stereochemistry of the constituent amino acids in DKPs is a critical determinant of their biological function. This guide provides an objective comparison of the L,L- and D,L- isomers of Cyclo(Pro-Pro), supported by available experimental data, to aid researchers in understanding their differential effects. While direct comparative studies on the D,L-isomer of Cyclo(Pro-Pro) are limited, we will draw upon data from related proline-containing DKPs to infer potential activities.
Data Presentation: Quantitative Comparison of Cyclo(Pro-Pro) Isomer Activity
A key study by Wu et al. (2017) provides a direct comparison of the L,L- and D,D-isomers of Cyclo(Pro-Pro) in the context of induced plant immunity. The data demonstrates that both isomers are biologically active, significantly inhibiting the expansion of lesions caused by the pathogen Phytophthora nicotianae in Nicotiana benthamiana.
| Isomer | Treatment Concentration | Pathogen | Lesion Diameter Reduction (%) vs. Control | Statistical Significance (p-value) | Reference |
| Cyclo(L-Pro-L-Pro) | 50 µM | Phytophthora nicotianae | 57.32% - 59.25% | < 0.01 | [1] |
| Cyclo(D-Pro-D-Pro) | 50 µM | Phytophthora nicotianae | 57.32% - 59.25% | < 0.01 | [1] |
Note: Data for the D,L-isomer of Cyclo(Pro-Pro) in this specific assay is not available in the cited literature.
Studies on other proline-containing DKPs highlight the differential activities of D,L-isomers. For instance, both Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr) have been shown to be active against the plant pathogens Xanthomonas axonopodis pv. citri and Ralstonia solanacearum with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL[2][3]. Another study reported that Cyclo(L-Pro-D-Arg) exhibits significant antibacterial activity, with the highest activity against Klebsiella pneumoniae (MIC of 1 μg/mL), and also shows antitumor activity against HeLa cells (IC50 of 50 μg/mL)[4]. These findings suggest that D,L-isomers of proline-containing DKPs can possess potent and distinct biological activities.
Signaling Pathway: Salicylic Acid-Dependent Plant Defense
The research by Wu et al. (2017) elucidated that both Cyclo(L-Pro-L-Pro) and Cyclo(D-Pro-D-Pro) induce systemic resistance in Nicotiana benthamiana through the activation of a salicylic acid (SA)-dependent defense pathway. This pathway is a crucial component of the plant's immune response. The proposed mechanism involves the recognition of the Cyclo(Pro-Pro) isomers, leading to a signaling cascade that results in the accumulation of salicylic acid. This, in turn, triggers downstream defense responses, including the production of reactive oxygen species (ROS) in guard cells, stomatal closure to prevent pathogen entry, and the expression of pathogenesis-related (PR) genes, such as PR-1a.
References
- 1. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Cyclo(Pro-Pro) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for Cyclo(Pro-Pro) and structurally related proline-containing cyclic dipeptides. While direct in vivo validation studies for Cyclo(Pro-Pro) are not extensively documented in publicly available literature, this guide draws upon comprehensive data from its close analogs to provide a predictive framework and comparative benchmark for its potential therapeutic applications. The focus is on the anti-inflammatory, anti-cancer, and neuroprotective activities of this class of compounds.
Executive Summary
Cyclic dipeptides (CDPs), particularly those containing proline residues, are a class of bioactive molecules with significant therapeutic potential. Their rigid structure confers stability and improved pharmacokinetic properties compared to their linear counterparts. This guide explores the transition from promising in vitro results to in vivo validation for this promising class of molecules, with a special focus on Cyclo(Pro-Pro) and its derivatives. By examining the experimental pathways of related compounds, we can infer the likely in vivo efficacy and mechanisms of Cyclo(Pro-Pro).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from in vitro and in vivo studies on Cyclo(Pro-Pro) analogs. This comparative data provides a valuable reference for researchers planning their own in vivo validation experiments.
Table 1: In Vitro Anti-Inflammatory and Immunosuppressive Activity
| Compound | Cell Line(s) | Assay | Key Findings | Reference |
| Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] (P03) | Human PBMCs | Mitogen-induced proliferation | Inhibition of proliferation | [1] |
| Human whole blood | LPS-induced TNF-α production | Potent inhibition of TNF-α | [1] | |
| Cyclo(His-Pro) | Rat Pheochromocytoma (PC12), Murine Microglial (BV2) | NF-κB nuclear accumulation | Inhibition of NF-κB activation | [2][3] |
| PC12 | Heme Oxygenase-1 (HO-1) expression | Upregulation of HO-1 | [2] | |
| Cyclo-Gly-Pro (CGP) | Murine Macrophage (RAW 264.7) | LPS-induced nitric oxide (NO) production | Reduction of NO levels | [4] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Inflammation Model | Key Findings | Reference |
| Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] (P03) | Mouse | Contact sensitivity to oxazolone | Inhibition of auricle edema and lymph node cell number | [1] |
| Mouse | Carrageenan-induced air pouch inflammation | Reduced cell number in air pouches, stronger inhibition of neutrophils and eosinophils compared to parent compound | [1] | |
| Cyclo(His-Pro) | Mouse | TPA-induced ear edema | Reduction of edema | [2][3] |
| Cyclo-Gly-Pro (CGP) | Mouse | Carrageenan-induced paw edema | Attenuation of paw edema | [5] |
| Mouse | Compound 48/80, Serotonin, and PGE2-induced paw edema | Reduction of paw edema | [5] |
Table 3: In Vitro Anti-Cancer Activity
| Compound | Cell Line(s) | Assay | Key Findings (IC50 or % inhibition) | Reference |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | Human Melanoma (patient-derived) | Cell viability | ~40 µM (48h) | [6] |
| Cyclo(Phe-Pro) | Human Colon Cancer (HT-29), Cervical Cancer (HeLa), Breast Cancer (MCF-7) | SRB assay | >50% growth inhibition at 10 mM | [7][8] |
| HT-29 | MTT assay | Dose-dependent growth inhibition (0.008-10 mM) | [7] | |
| Cyclo(L-Pro-L-Pro) | Human Esophageal Carcinoma (ECA-109), HeLa, Pancreatic Carcinoma (PANC-1) | Cytotoxicity assay | Moderate inhibition at 20 µM (20-40%) | [9] |
| D-proline-incorporated wainunuamide | HeLa | Cell viability | IC50: 31.75 µg/ml | [10] |
Table 4: In Vitro Neuroprotective Activity
| Compound | Cell Line(s) | Insult | Key Findings | Reference |
| Cyclo(L-Pro-L-Phe) | Human Neuroblastoma (SH-SY5Y) | Hydrogen peroxide-induced oxidative stress | Reduced apoptosis and ROS generation | [11][12] |
| Cyclo(His-Pro) | Rat Insulinoma (RINm5F) | Streptozotocin (STZ)-induced cytotoxicity | Protected against cytotoxicity and apoptosis, reduced NO production | [13] |
| Microglial cells (SOD1G93A) | Paraquat-induced oxidative stress | Partially attenuated ROS toxicity | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay: LPS-Induced TNF-α Production in Human Whole Blood
-
Blood Collection and Preparation: Freshly drawn venous blood from healthy donors is collected into heparinized tubes. The blood is diluted 1:10 with RPMI-1640 medium.
-
Cell Culture: 1 mL aliquots of the diluted blood are distributed into 24-well culture plates.
-
Stimulation and Treatment: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce TNF-α production. The test compound (e.g., Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-]) is added at various concentrations (e.g., 1, 10, and 100 µg/mL).
-
Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatants are collected and stored at -20°C.
-
TNF-α Quantification: TNF-α levels in the supernatants are determined using a bioassay with a TNF-α-sensitive cell line (e.g., WEHI 164.13) or by ELISA.[1]
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss mice (25-30 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: The test compound (e.g., Cyclo-Gly-Pro) is administered intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.[5]
In Vitro Cytotoxicity Assay: SRB Assay
-
Cell Seeding: Cancer cells (e.g., HT-29, HeLa, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., Cyclo(Phe-Pro)) for a specified duration (e.g., 72 hours).
-
Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[7][8]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of proline-containing cyclic dipeptides.
Signaling Pathway of Cyclo(His-Pro) in Inflammation
Caption: Cyclo(His-Pro) anti-inflammatory signaling pathway.
Experimental Workflow for In Vivo Validation of Anti-Inflammatory Activity
Caption: In vivo validation workflow for anti-inflammatory drugs.
Logical Relationship for Anti-Cancer Drug Discovery with Cyclic Dipeptides
Caption: Drug discovery pipeline for cyclic dipeptide anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 10. ias.ac.in [ias.ac.in]
- 11. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of cyclo(his-pro) on streptozotocin-induced cytotoxicity and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(Pro-Pro) from Diverse Natural Origins
Cyclo(Pro-Pro), a cyclic dipeptide, has garnered attention within the scientific community for its presence in a variety of natural sources and its potential biological activities. This guide offers a comparative overview of Cyclo(Pro-Pro) derived from different natural producers, summarizing its quantitative occurrence and biological efficacy based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of this intriguing natural product.
Natural Sources and Quantitative Comparison
Cyclo(Pro-Pro) has been identified in a range of organisms, from microorganisms to plants. The concentration of this dipeptide can vary significantly depending on the source and the specific conditions of its production, such as fermentation parameters for microbial sources.
| Natural Source | Type | Concentration/Yield | Reference |
| Lactobacillus brevis R2Δ | Bacterium | Significantly higher in fermented MRS-broth compared to control.[1][2] | [1][2] |
| Nigrospora sp. Z18-17 | Fungus | Isolated from fermentation broth, but quantitative yield not reported. | |
| Coffea arabica (Roasted Coffee) | Plant | Identified in roasted coffee beans, but quantitative data is not available.[3][4] | [3][4] |
| Axinella vaceleti | Marine Sponge | Identified as a derivative in a sequence of metabolites.[5] | [5] |
Note: Quantitative data for Cyclo(Pro-Pro) is limited in the reviewed literature, highlighting a need for further research in this area. The concentration in Lactobacillus brevis cultures suggests that microbial fermentation could be a promising avenue for its production.
Comparative Biological Activity
The biological activities of Cyclo(Pro-Pro) and related proline-containing cyclodipeptides have been explored in various contexts, including anticancer, antimicrobial, and neuroprotective studies. Direct quantitative comparisons for Cyclo(Pro-Pro) are challenging due to a lack of standardized testing and reporting.
Anticancer Activity
While specific IC50 values for Cyclo(Pro-Pro) are not extensively reported, one study indicated it exhibited only marginal growth inhibitory effects against HT-29, HeLa, and MCF-7 cancer cell lines. In contrast, other proline-containing cyclodipeptides have demonstrated measurable cytotoxic effects.
| Compound | Cell Line | IC50 Value | Reference |
| Cyclo(L-Pro-D-Arg) | HeLa | 50 µg/mL | [6][7] |
| Cyclo(Phe-Pro) | HeLa | 2.92 ± 1.55 mM | [8] |
| Cyclo(Phe-Pro) | HT-29 | 4.04 ± 1.15 mM | [8] |
| Cyclo(Phe-Pro) | MCF-7 | 6.53 ± 1.26 mM | [8] |
Antimicrobial Activity
Data on the antimicrobial activity of Cyclo(Pro-Pro) is sparse. However, related proline-containing cyclodipeptides have shown inhibitory effects against various pathogens.
| Compound | Pathogen | MIC Value | Reference |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [9] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [9] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | [9] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | [9] |
Neuroprotective Activity
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and quantification of Cyclo(Pro-Pro) are crucial for reproducible research. The following sections provide generalized methodologies based on common practices for related cyclodipeptides.
Protocol 1: Extraction and Purification of Cyclo(Pro-Pro) from Fungal Culture
This protocol outlines a general procedure for the isolation and purification of Cyclo(Pro-Pro) from a fungal fermentation broth, such as that of Nigrospora sp.
-
Fermentation: Cultivate the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, such as a mixture of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing the compound of interest and concentrate.
-
-
Further Purification (HPLC):
-
For higher purity, subject the enriched fraction to High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water, for elution.
-
Collect the peak corresponding to Cyclo(Pro-Pro) and confirm its identity by mass spectrometry and NMR.
-
Protocol 2: Quantification of Cyclo(Pro-Pro) by GC-MS
This protocol describes a general method for the quantitative analysis of Cyclo(Pro-Pro) in a sample matrix, such as a bacterial culture extract or a food sample, using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Extract the sample as described in Protocol 1 or using a suitable solid-phase extraction (SPE) method.
-
Derivatize the sample if necessary to improve volatility and chromatographic properties, although many cyclodipeptides can be analyzed directly.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., VF-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify the compound and selected ion monitoring (SIM) mode for quantification.
-
-
-
Quantification:
-
Prepare a standard curve using a pure standard of Cyclo(Pro-Pro) at different concentrations.
-
Analyze the samples and the standards under the same GC-MS conditions.
-
Quantify the amount of Cyclo(Pro-Pro) in the samples by comparing the peak area of the characteristic ions to the standard curve.
-
Visualizations
Experimental Workflow for Cyclo(Pro-Pro) Isolation
Caption: A generalized workflow for the isolation and purification of Cyclo(Pro-Pro).
Potential Signaling Pathway Involvement (Hypothetical)
Given the neuroprotective effects of related cyclodipeptides, a hypothetical signaling pathway that Cyclo(Pro-Pro) might influence is the Nrf2-ARE pathway, which is crucial for cellular antioxidant responses.
Caption: Hypothetical activation of the Nrf2-ARE pathway by Cyclo(Pro-Pro).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. LC-MS/MS als Methode zur Detektion und Quantifizierung der Inhaltsstoffe in Kaffee [repository.mut.ac.ke:8080]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cyclo(Pro-Pro): A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Cyclo(Pro-Pro), a diketopiperazine used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Cyclo(Pro-Pro) is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1]. Proper disposal is not merely a recommendation but a regulatory requirement. The primary directive for its disposal is to ensure that the compound and its containers are managed by an approved waste disposal facility[2].
Hazard Identification and Safety Data
A clear understanding of the hazards associated with Cyclo(Pro-Pro) is the foundation of safe handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects[1] |
Experimental Protocols for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of Cyclo(Pro-Pro) waste, including pure compound, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE)
Before handling Cyclo(Pro-Pro) for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory to prevent serious eye damage.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
2. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste:
-
Place solid Cyclo(Pro-Pro) waste, including expired or unused product and contaminated items (e.g., weigh boats, contaminated gloves, paper towels), into a designated, leak-proof, and clearly labeled solid chemical waste container[3][4].
-
The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If Cyclo(Pro-Pro) has been dissolved in a solvent, collect it in a designated liquid hazardous waste container.
-
The container must be compatible with the solvent used. Do not mix incompatible waste streams[1]. For example, do not mix acidic waste with basic waste.
-
-
Empty Containers:
3. Labeling and Storage
Accurate labeling and safe storage are critical for regulatory compliance and safety.
-
Labeling:
-
Storage:
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[1][5].
-
Ensure the storage area is away from general work areas and incompatible chemicals.
-
Secondary containment, such as a spill tray, is recommended to prevent the spread of material in case of a leak.
-
4. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of Cyclo(Pro-Pro) down the drain or in the regular trash[2]. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems[1].
-
Follow all institutional procedures for waste pickup and documentation.
Logical Workflow for Cyclo(Pro-Pro) Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Cyclo(Pro-Pro).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
